molecular formula C8H13N3O B1409067 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole CAS No. 1850688-85-5

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Cat. No.: B1409067
CAS No.: 1850688-85-5
M. Wt: 167.21 g/mol
InChI Key: KDPULIBJOUIWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole is a high-purity, heterocyclic organic compound designed for use as a critical synthetic intermediate in pharmaceutical research and development. This molecule incorporates two privileged pharmacophores—an azetidine ring and a 4-methoxypyrazole group—which are frequently employed in medicinal chemistry to optimize the properties of drug candidates . The azetidine ring is a valuable saturated heterocycle that can improve a molecule's metabolic stability, solubility, and conformational geometry . The 4-methoxypyrazole moiety contributes to the compound's potential as a building block for more complex structures, as pyrazole derivatives are extensively studied for their diverse biological activities . The "azetidin-3-ylmethyl" substitution pattern is a common structural feature in bioactive molecules and advanced intermediates, exemplified by its use in other research compounds such as 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a reagent used in Suzuki-Miyaura cross-coupling reactions . Researchers utilize this specific chemical scaffold in hit-to-lead optimization campaigns, particularly in constructing molecules that target a wide range of therapeutic areas. Its primary research value lies in its versatility as a building block, enabling the rapid synthesis of compound libraries for biological screening. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-methoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-8-4-10-11(6-8)5-7-2-9-3-7/h4,6-7,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPULIBJOUIWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Mechanism of Action of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole: A Technical Guide to a Hypothesized Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets have led to its incorporation into numerous approved drugs.[3][4] A significant number of these agents function as protein kinase inhibitors, which are critical for regulating cellular processes such as growth, differentiation, and survival.[5][6] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer and inflammatory disorders.[5][7][8] This guide focuses on the compound 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole, a novel molecule for which the mechanism of action has not been explicitly elucidated. Based on extensive structure-activity relationship (SAR) data from the broader class of pyrazole derivatives, we hypothesize that this compound functions as a selective inhibitor of the Janus Kinase (JAK) family , thereby modulating the JAK/STAT signaling pathway. This document provides a comprehensive technical framework for researchers and drug development professionals to investigate this hypothesis, outlining the causality behind experimental choices and detailing the protocols necessary for a thorough mechanistic characterization.

Introduction: The Pyrazole Scaffold as a Kinase-Targeting Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile bioisostere for aromatic and other heterocyclic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[4] In the context of kinase inhibition, the pyrazole core is adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for many ATP-competitive inhibitors.[1][9]

Numerous pyrazole-containing drugs and clinical candidates have been developed as kinase inhibitors.[1][6] A prominent example is Ruxolitinib , a potent inhibitor of JAK1 and JAK2, which features a pyrazole ring fused to a pyrrolo[2,3-d]pyrimidine core. Similarly, AZD4205 (Golidocitinib) is a selective JAK1 inhibitor built around an aminopyrimidine scaffold that was optimized from a pyrazole-containing hit.[10][11][12] These examples underscore the proven potential of the pyrazole scaffold to generate potent and selective kinase inhibitors.

Hypothesized Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus Kinase (JAK) family comprises four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are pivotal in cytokine and growth factor signaling.[8][13][14][15] Upon ligand binding to associated receptors, JAKs become activated through trans-phosphorylation and subsequently phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][8][13] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[8][13]

Given the structural precedent, we postulate that This compound (hereafter referred to as Compound X) acts as an ATP-competitive inhibitor of one or more JAK family members.

  • The 1H-pyrazole core is hypothesized to anchor the molecule in the ATP-binding pocket, forming hydrogen bonds with the kinase hinge region.

  • The 4-methoxy group likely occupies a hydrophobic pocket, contributing to binding affinity.

  • The (Azetidin-3-yl)methyl substituent at the N1 position is predicted to extend towards the solvent-exposed region, potentially influencing selectivity and pharmacokinetic properties.

This inhibition would block the phosphorylation cascade, preventing STAT activation and subsequent gene transcription, leading to anti-inflammatory or anti-proliferative effects.

// Nodes Cytokine [label="Cytokine / Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK_A [label="JAK (Active)\np-JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_A [label="p-STAT (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT_Dimer [label="p-STAT Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", width=1.5, height=1.5]; Gene [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; CompoundX [label="Compound X\n(Hypothesized Inhibitor)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.0];

// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK [label="Recruitment &\nDimerization"]; JAK -> JAK_A [label="Trans-phosphorylation"]; JAK_A -> STAT [label="Phosphorylation"]; STAT -> STAT_A; STAT_A -> STAT_Dimer [label="Dimerization"]; STAT_Dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene [label="Modulation"];

// Inhibition Edge CompoundX -> JAK_A [label="Inhibition of\nKinase Activity", style=dashed, color="#4285F4", arrowhead=tee, penwidth=2];

// Invisible nodes for layout {rank=same; Cytokine; Receptor;} {rank=same; JAK; JAK_A; CompoundX;} {rank=same; STAT; STAT_A;} {rank=same; STAT_Dimer; Nucleus;} {rank=same; Gene;} } Figure 1: Hypothesized mechanism of Compound X on the JAK/STAT signaling pathway.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-tiered experimental approach is essential. This workflow is designed to first establish the primary target class and then delineate the specific molecular mechanism and cellular consequences.

Tier 1: Broad Kinase Profiling and Target Identification

The initial step is to determine if Compound X is indeed a kinase inhibitor and to identify its potential targets across the human kinome. This unbiased approach is crucial for revealing both on-target and potential off-target activities.

Protocol 1: In Vitro Kinase Panel Screening

  • Objective: To assess the inhibitory activity of Compound X against a broad panel of human protein kinases.

  • Methodology:

    • Select a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that offers a large panel (e.g., >400 kinases).

    • Provide Compound X for an initial screen at a single high concentration (e.g., 1 or 10 µM).

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a universal ADP detection method like ADP-Glo™.[16]

    • Kinases showing significant inhibition (e.g., >50% or >75% inhibition) are identified as primary "hits".

  • Causality: This experiment is foundational. A positive result validates the kinase inhibitor hypothesis, while a negative result would necessitate a re-evaluation of the proposed mechanism. The breadth of the screen provides a crucial first look at selectivity.

Protocol 2: Dose-Response and IC₅₀ Determination for Primary Hits

  • Objective: To quantify the potency of Compound X against the primary hits identified in the initial screen.

  • Methodology:

    • For each validated hit kinase, perform an in vitro kinase assay.[17][18][19][20]

    • Serially dilute Compound X over a wide concentration range (e.g., 10 µM to 0.1 nM).

    • Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.

    • Measure kinase activity at each concentration.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of kinase activity).[21]

  • Causality: The IC₅₀ value is a direct measure of the compound's potency. Comparing IC₅₀ values across different kinases establishes the selectivity profile. Potent, sub-micromolar activity against JAK family members would strongly support our hypothesis.

Target Kinase Hypothetical IC₅₀ (nM) Kinase Family
JAK1 15 Tyrosine Kinase
JAK2 250 Tyrosine Kinase
JAK3 >10,000 Tyrosine Kinase
TYK2 800 Tyrosine Kinase
SRC >5,000 Tyrosine Kinase
AKT1 >10,000 Ser/Thr Kinase
Table 1: Example of a hypothetical kinase selectivity profile for Compound X, suggesting high potency and selectivity for JAK1.
Tier 2: Cellular Target Engagement and Pathway Modulation

Once a primary target (e.g., JAK1) is confirmed biochemically, the next critical step is to verify that Compound X engages this target in a cellular context and inhibits the downstream signaling pathway.

Protocol 3: Cellular Phospho-STAT Assay

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

  • Methodology:

    • Select a cell line known to have an active JAK/STAT pathway (e.g., TF-1, HEL, or primary PBMCs).

    • Culture cells and starve them of growth factors to reduce basal signaling.

    • Pre-treat cells with a dose-range of Compound X for 1-2 hours.

    • Stimulate the cells with a specific cytokine to activate the pathway (e.g., IL-6 or IFN-γ to activate JAK1/STAT3).

    • Lyse the cells and measure the levels of phosphorylated STAT (pSTAT) and total STAT using a cell-based ELISA or Western blot.[22][23][24]

    • Calculate the cellular IC₅₀ for pSTAT inhibition.

  • Causality: This experiment directly links the biochemical activity of the compound to a functional cellular outcome. Inhibition of pSTAT formation demonstrates that the compound can cross the cell membrane, engage its intracellular target, and block the signaling cascade.[25]

// Nodes start [label="Select & Culture\nRelevant Cell Line\n(e.g., TF-1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Serum Starve Cells\n(Reduce Basal Signaling)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Pre-treat with\nDose-Range of\nCompound X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Stimulate with Cytokine\n(e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Cell Lysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Measure pSTAT & Total STAT\n(ELISA or Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Calculate Cellular IC₅₀", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; } Figure 2: Experimental workflow for the cellular phospho-STAT assay.

Tier 3: Mechanism of Inhibition Studies

Understanding how the inhibitor interacts with its target provides crucial insights for future optimization.

Protocol 4: Kinase ATP-Competition Assay

  • Objective: To determine if Compound X inhibits the kinase by competing with ATP.

  • Methodology:

    • Perform the in vitro kinase assay (Protocol 2) for the primary target (e.g., JAK1).

    • Fix the concentration of Compound X at or near its IC₅₀.

    • Run the kinase reaction across a range of ATP concentrations (e.g., from sub-Km to saturating levels).

    • Plot kinase activity against ATP concentration.

    • Analyze the data using Michaelis-Menten kinetics. An ATP-competitive inhibitor will increase the apparent Km of ATP without changing the Vmax.

  • Causality: This experiment elucidates the binding mode. ATP-competitive inhibition is the most common mechanism for this class of compounds and confirms that it binds in the intended pocket, providing a solid foundation for structure-based drug design.[11][12][26]

Conclusion and Future Directions

This guide presents a scientifically grounded hypothesis for the mechanism of action of this compound as a JAK/STAT pathway inhibitor. The pyrazole scaffold is a well-validated starting point for kinase inhibitor design, and the proposed experimental workflow provides a robust and logical framework for testing this hypothesis.[1][5] Successful validation through these protocols would establish this molecule as a promising lead compound for therapeutic development in oncology or inflammatory diseases, where JAK/STAT signaling is often dysregulated.[7][8] Subsequent steps would involve detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and ultimately, evaluation in preclinical in vivo models of disease.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. [Link]

  • The JAK/STAT Pathway. (2012). PMC - NIH. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • JAK-STAT Signaling Pathway: Functions and Biomarkers. (n.d.). AnyGenes. [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Mechanisms of JAK-STAT Signaling Pathways in Cancer. (n.d.). BPS Bioscience. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). ACS Publications. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway. (2019). Frontiers in Oncology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Organic and Medicinal Chemistry International. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. [Link]

  • In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026). Bio-protocol. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). PMC. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). PubMed. [Link]

  • Funcational assay platform to identify novel inhibitors of receptor tyrosine kinases. (2005). ASCO Meeting Abstract. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Bentham Science. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • Rapid profiling of protein kinase inhibitors by quantitative proteomics. (2011). PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2010). NIH Public Access. [Link]

  • Discovery and preclinical characterization of novel JAK1 inhibitor AZD-4205. (2017). BioWorld. [Link]

  • Abstract 4046: Targeting jak/stat adaptive mechanism with jak1 inhibitor azd4205 reduces residual disease and prolongs benefit of osimertinib. (2017). AACR Journals. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2017). PMC. [Link]

  • Kinase Inhibitor Profiling Using Chemoproteomics. (2012). Springer Nature Experiments. [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017). ACS Publications. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Abstract 979: Discovery of the JAK1 selective kinase inhibitor AZD4205. (2017). AACR Journals. [Link]

  • 17 AZD4205, A SELECTIVE, GI TRACT-ENRICHED SELECTIVE JAK1 INHIBITOR FOR CROHN'S DISEASE: PRECLINICAL EVIDENCE AND PHASE I DATA. (2020). Oxford Academic. [Link]

  • QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. (2024). Bentham Science. [Link]

  • Novel Inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). (n.d.). UC Irvine Beall Applied Innovation. [Link]

  • Design and Synthesis of Potent N-Acylethanolamine- hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti- Inflammatory Compounds. (2013). Semantic Scholar. [Link]

Sources

Preliminary Screening of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole: A Technical Guide to Fragment Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the preliminary screening and profiling of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole .

Based on its chemical structure, this compound is classified as a high-Fsp³ fragment and a medicinal chemistry building block .[1][2][3] It features a strained, basic azetidine ring linked to an electron-rich pyrazole.[1][2][3] The "preliminary screening" in this context refers to the Quality Control (QC) , Physicochemical Profiling , and Fragment Validation required before this molecule is introduced into a screening library or lead optimization campaign.[1][2][3]

Executive Summary & Structural Logic

The compound This compound represents a strategic scaffold in modern drug discovery.[1][2][3] It replaces traditional, lipophilic secondary amines (like piperidine) with a polar, sp³-rich azetidine core.[1][2][3]

  • The Azetidine Advantage: The 4-membered ring lowers lipophilicity (LogD) while maintaining basicity, often improving metabolic stability compared to acyclic amine analogs.[1][2][3]

  • The Pyrazole Vector: The 4-methoxy-pyrazole moiety acts as a neutral hydrogen bond acceptor/donor system, capable of

    
    -stacking interactions while the methoxy group probes small hydrophobic pockets.[1][2]
    
  • Screening Imperative: Due to the ring strain (~26 kcal/mol) of the azetidine and the electron-rich nature of the pyrazole, this compound must be screened for chemical integrity (ring-opening) and oxidative liability before biological testing.[1][2][3]

In Silico Chemoinformatic Profiling

Before wet-lab screening, establish the baseline properties.[1][2][3] This molecule is a "Rule of Three" (Ro3) compliant fragment.[1][2][3]

PropertyEstimated ValueImpact on Screening
Molecular Weight ~167.2 g/mol Ideal for fragment libraries (<300 Da).[1][2][3]
cLogP 0.2 – 0.8Highly soluble; low risk of non-specific binding.[1][2][3]
pKa (Basic) 10.5 – 11.0 (Azetidine NH)Positively charged at physiological pH (7.4).[1][2][3]
pKa (Acidic) N/A (N-substituted pyrazole)No acidic center; remains neutral/cationic.[1][2][3]
TPSA ~45 ŲHigh membrane permeability potential.[1][2][3]
Rotatable Bonds 3Moderate flexibility; low entropy penalty upon binding.[1][2][3]

Technical Insight: The high pKa of the azetidine nitrogen dictates that all aqueous screening buffers must be pH-adjusted carefully.[1][2][3] In unbuffered water, this compound will absorb CO₂ and shift pH significantly.[1][2]

Part 1: Structural Integrity & Purity (The "Gatekeeper" Phase)

Azetidines are kinetically stable but thermodynamically unstable.[1][2][3] Impurities from synthesis (often ring-opened chloropropyl amines) can be toxic false positives.[1][2][3]

LC-MS/ELSD Purity Protocol

Standard UV detection (254 nm) is insufficient because the azetidine ring lacks a chromophore, and the pyrazole has weak absorbance.[1][2][3]

  • Method: Reverse-phase UPLC (C18 column).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Acidic pH keeps the amine protonated and improves peak shape).[1][2][3]

  • Detectors:

    • PDA (210-400 nm): To detect the pyrazole.[1][2][3]

    • ELSD/CAD (Charged Aerosol Detector): CRITICAL. To quantify non-UV active impurities (e.g., polymeric azetidine byproducts).[1][2][3]

    • MS (ESI+): Monitor [M+H]+ = 168.[1][2][3]2. Watch for [M+18] (hydration/ring opening) adducts.[1][2][3]

1H-NMR Validation

Run in DMSO-d6 .

  • Diagnostic Signal: Check the azetidine ring protons.[1][2][3] They should appear as distinct multiplets around 3.5–4.0 ppm.[1][2][3]

  • Failure Mode: If the ring has opened (hydrolysis), these signals will shift upfield to aliphatic chain regions (~2.5–3.0 ppm).[1][2][3]

Part 2: Physicochemical Screening Cascade

Once purity is confirmed (>95%), proceed to property profiling.[1][2][3]

Kinetic Solubility (PBS pH 7.4)[1][2][3]
  • Protocol: Dilute 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 200 µM. Incubate for 24 hours. Filter (0.45 µm) and analyze by LC-UV/MS.

  • Expectation: High solubility (>150 µM) due to the charged azetidine amine.[1][2][3]

  • Risk: If the sample precipitates, it is likely the "free base" form.[1][2][3] Ensure the assay maintains pH 7.4 to keep the amine protonated.[1][2][3]

Chemical Stability (pH Stress Test)

Azetidines can degrade in acidic media.[1][2][3]

  • Protocol: Incubate compound at 10 µM in:

    • 0.1 M HCl (Simulated Gastric Fluid).

    • PBS pH 7.4 (Physiological).

    • 0.1 M NaOH.

  • Readout: LC-MS at T=0, 4h, 24h.

  • Pass Criteria: >90% parent remaining at 24h.[1][2][3]

  • Mechanism: Acid-catalyzed nucleophilic attack by water can open the ring to form the 3-hydroxypropyl derivative.[1][2]

Part 3: Biological Liability Screening

This phase determines if the compound is "safe" to use in a screening library.[1][2][3]

Aggregation Assay (DLS)

Fragments often aggregate, causing false positives in enzymatic assays.[1][2][3]

  • Method: Dynamic Light Scattering (DLS).[1][2]

  • Protocol: Measure particle size in assay buffer at 100 µM and 500 µM.

  • Pass Criteria: No particles detected >10 nm radius. Also, measure Critical Aggregation Concentration (CAC) by adding 0.01% Triton X-100.[1][2]

Reactive Metabolite Screening (GSH Trapping)

The electron-rich methoxy-pyrazole can undergo bioactivation (oxidation to a reactive quinone-imine-like species, though less likely than anilines).[1][2][3]

  • Protocol: Incubate with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH).[1][2][3]

  • Readout: Search LC-MS for [M+307] adducts (GSH conjugation).

  • Significance: Positive GSH trapping indicates a risk of idiosyncratic toxicity (idiosyncratic drug-induced liver injury).[1][2][3]

Visualization: Screening Workflow

The following diagram illustrates the logical flow of the screening cascade, prioritizing "Fail Fast" criteria.

ScreeningCascade Start Compound Receipt: This compound QC STEP 1: Identity & Purity (LC-MS/ELSD + NMR) Start->QC Decision1 Purity > 95%? QC->Decision1 PhysChem STEP 2: PhysChem Profiling (Solubility, LogD, pKa) Decision1->PhysChem Yes Purify Re-Purify / Re-Synthesize Decision1->Purify No Stability STEP 3: Stability Stress Test (pH 1.0, pH 7.4, HLM) PhysChem->Stability Safety STEP 4: Fragment Safety (DLS Aggregation, GSH Trapping) Stability->Safety Discard DISCARD (Unstable/Reactive) Stability->Discard Ring Opening > 10% Library Release to Screening Library Safety->Library Pass Safety->Discard Fail (Reactive) Purify->QC

Figure 1: Decision-tree workflow for the preliminary screening of azetidine-based fragments.

Synthetic Utility & Derivatization

If the compound passes screening, it serves as a secondary amine building block.[1][2][3]

  • Reactivity: The azetidine NH is sterically less hindered than a piperidine but more hindered than a primary amine.[1][2][3]

  • Coupling Protocol:

    • Amide Coupling: Use HATU/DIPEA.[1][2][3] Warning: Avoid highly acidic conditions during workup to prevent ring opening.[1][2][3]

    • Reductive Amination: Use NaBH(OAc)₃ in DCM/AcOH.[1][2][3] This is the preferred route to attach this fragment to a core scaffold.[1][2][3]

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: new perspectives for an ancient scaffold.[1][2][3]

    • Source:Journal of Medicinal Chemistry (2020).[1][2][3]

    • URL:[Link][1][2][3]

  • Fragment Screening Protocols

    • Title: Practical Fragment-Based Drug Discovery: Screening Str
    • Source:Drug Discovery Today (2018).[1][2][3]

    • URL:[Link][1][2][3]

  • Physicochemical Profiling

    • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3]

    • Source:Advanced Drug Delivery Reviews (2001).[1][2]

    • URL:[Link]

  • Azetidine Stability

    • Title: Stability and Reactivity of Small Ring Nitrogen Heterocycles.[1][2][3]

    • Source:Chemical Reviews (2015).[1][2]

    • URL:[Link][1][2][3]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Pan-PIM Kinase Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the PIM Kinase Family in Cellular Research

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1][2] These kinases are crucial regulators of cell survival, proliferation, and metabolism, making them significant targets in cancer research and drug development.[2][3] Overexpression of PIM kinases is observed in a variety of hematological malignancies and solid tumors, often correlating with poor prognosis.[2][4] PIM kinases exert their oncogenic effects by phosphorylating a wide range of downstream substrates involved in cell cycle progression and apoptosis, such as c-Myc, p21Cip1/Waf1, and BAD.[1]

This guide provides a comprehensive overview and detailed protocols for the effective use of pan-PIM kinase inhibitors in a cell culture setting. While the specific compound 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole is not extensively characterized in the scientific literature as a PIM kinase inhibitor, its structural motifs are common in kinase inhibitors. Therefore, this document will focus on the principles and practices applicable to well-described pan-PIM kinase inhibitors like PIM447 (LGH447) and AZD1208, which serve as excellent archetypes for this class of compounds.[5][6][7]

Mechanism of Action: How Pan-PIM Kinase Inhibitors Work

Pan-PIM kinase inhibitors are typically ATP-competitive small molecules that bind to the hinge region of the ATP-binding pocket of all three PIM kinase isoforms.[8] This unique binding mode, which differs from many other kinase inhibitors, confers a high degree of selectivity.[8] By blocking the kinase activity of PIM1, PIM2, and PIM3, these inhibitors prevent the phosphorylation of downstream targets, leading to a cascade of cellular events.

The primary outcomes of PIM kinase inhibition in cancer cells include:

  • Induction of Apoptosis: PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.[2] Inhibition of PIM kinases leads to decreased phosphorylation of BAD, allowing it to promote apoptosis.[7]

  • Cell Cycle Arrest: PIM kinases regulate cell cycle progression through the phosphorylation of proteins like p21Cip1/Waf1 and p27Kip1.[1] Pan-PIM inhibitors can induce cell cycle arrest, often at the G1/S phase transition.

  • Inhibition of Protein Synthesis: A key downstream effect of PIM kinase inhibition is the suppression of the mTORC1 signaling pathway, leading to reduced phosphorylation of 4E-BP1 and p70S6K.[5][7] This results in a global reduction in protein translation, which is critical for rapidly dividing cancer cells.

  • Downregulation of c-Myc: PIM kinases are known to stabilize the oncoprotein c-Myc.[9] Inhibition of PIM kinases leads to a decrease in c-Myc levels, further contributing to the anti-proliferative effects.[7]

Signaling Pathway of PIM Kinases and Inhibition

PIM_Pathway cluster_downstream Downstream Targets cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors & Cytokines Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinases Upregulation BAD BAD PIM_Kinases->BAD Inhibits p21_p27 p21, p27 PIM_Kinases->p21_p27 Inhibits c_Myc c-Myc PIM_Kinases->c_Myc Stabilizes mTORC1 mTORC1 Pathway (4E-BP1, p70S6K) PIM_Kinases->mTORC1 Activates Pan_PIM_Inhibitor Pan-PIM Inhibitor (e.g., PIM447, AZD1208) Pan_PIM_Inhibitor->PIM_Kinases Inhibition Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Proliferation_Inhibition Decreased Cell Proliferation & Survival c_Myc->Proliferation_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis mTORC1->Protein_Synthesis_Inhibition

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Protocols for Cell Culture Applications

The following protocols are generalized for the use of pan-PIM kinase inhibitors in a variety of cancer cell lines. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Preparation of Stock Solutions

Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.

  • Solubility: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[10] It is recommended to consult the manufacturer's datasheet for specific solubility information.

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10 mM in 100% DMSO.[10] This allows for minimal DMSO concentration in the final culture medium, as most cells can tolerate up to 0.5% DMSO without significant toxicity.[11]

  • Procedure:

    • Determine the amount of inhibitor needed to prepare the desired volume and concentration of the stock solution.

    • Carefully weigh the inhibitor powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% sterile-filtered DMSO.

    • Vortex thoroughly until the inhibitor is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.

Cell Culture Treatment Protocol

This protocol outlines the general steps for treating adherent or suspension cells with a pan-PIM kinase inhibitor.

  • Cell Seeding:

    • Adherent Cells: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during the treatment period. Allow cells to adhere overnight.

    • Suspension Cells: Seed cells at an appropriate density in a flask or multi-well plate immediately before adding the inhibitor.

  • Inhibitor Dilution and Treatment:

    • Thaw an aliquot of the inhibitor stock solution at room temperature.

    • Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. It is good practice to perform a dose-response curve to determine the optimal concentration for your cell line.[10] Recommended starting concentrations for potent pan-PIM inhibitors can range from low nanomolar to low micromolar.[5][6]

    • For adherent cells, carefully remove the old medium and replace it with the medium containing the inhibitor or vehicle control (medium with the same final concentration of DMSO).

    • For suspension cells, add the appropriate volume of the diluted inhibitor or vehicle control directly to the cell suspension.

    • Gently mix the contents of the wells or flasks.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration. The incubation time will depend on the specific assay being performed (e.g., 24, 48, or 72 hours for proliferation assays).[10]

Experimental Workflow for Assessing Inhibitor Activity

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Seeding Treatment Treatment with Pan-PIM Inhibitor (Dose-Response and Time-Course) Start->Treatment Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (p-BAD, c-Myc, p-4E-BP1) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow.

Assay-Specific Methodologies

Cell Proliferation/Viability Assays

These assays measure the effect of the inhibitor on cell growth and viability.

  • Recommended Assays: MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Protocol (using a colorimetric assay like MTT):

    • Plate cells in a 96-well plate and treat with a range of inhibitor concentrations as described above. Include vehicle-treated and untreated controls.

    • Incubate for 24, 48, or 72 hours.

    • At the end of the incubation period, add the MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).

Apoptosis Assays

These assays are used to confirm that the inhibitor induces programmed cell death.

  • Recommended Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-Glo® 3/7 Assay).

  • Protocol (Annexin V/PI Staining):

    • Treat cells with the inhibitor at a concentration around the IC50 for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is essential for confirming the on-target effect of the inhibitor by examining the phosphorylation status of PIM kinase substrates.

  • Protocol:

    • Treat cells with the inhibitor for a shorter duration (e.g., 2-24 hours) to observe changes in protein phosphorylation.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against key PIM signaling proteins (e.g., phospho-BAD (Ser112), c-Myc, phospho-4E-BP1, and total protein controls).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting/Validation
No or weak cellular activity - Inhibitor instability in culture medium- Low cell permeability- Incorrect concentration range- Test inhibitor stability in medium over time.- Use a cell line with known sensitivity to PIM inhibitors as a positive control.- Broaden the concentration range tested.
High IC50 values - Cell line is resistant to PIM inhibition.- Redundant survival pathways are active.- Confirm PIM kinase expression in the cell line by Western blot or qPCR.- Consider combination therapies with inhibitors of other survival pathways (e.g., PI3K/AKT/mTOR).[9]
Inconsistent results - Inconsistent inhibitor concentration- Cell culture variability- Use freshly prepared dilutions for each experiment.- Ensure consistent cell passage number and seeding density.
Off-target effects - High inhibitor concentrations- Use the lowest effective concentration.- Perform washout experiments to see if the effect is reversible.

Safety and Handling Precautions

  • Always consult the Safety Data Sheet (SDS) for the specific inhibitor before use.[12][13][14][15]

  • Handle the inhibitor powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][14]

  • Avoid inhalation of dust and contact with skin and eyes.[15]

  • In case of contact, wash the affected area thoroughly with water.[15]

Conclusion

Pan-PIM kinase inhibitors are powerful research tools for investigating the role of the PIM kinase family in various cellular processes, particularly in the context of cancer. By understanding their mechanism of action and employing rigorous and well-controlled experimental protocols, researchers can generate reliable and insightful data. The methodologies and guidance provided in this document serve as a robust foundation for the successful integration of these promising small molecules into your cell culture-based research.

References

  • PIM Kinase as an Executional Target in Cancer. PMC. [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]

  • Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics. Journal of Cellular and Molecular Medicine. [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. Arizona Cancer Center. [Link]

  • PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. MDPI. [Link]

  • Activity of the Novel Bacterial Type II Topoisomerase Inhibitor GSK2140944 (Gepotidacin) Against Extracellular and Intracellular Forms of Staphylococcus aureus. bioRxiv. [Link]

  • Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase. ACS Infectious Diseases. [Link]

  • Gepotidacin: a novel, oral, 'first-in-class' triazaacenaphthylene antibiotic for the treatment of uncomplicated urinary tract infections and urogenital gonorrhoea. Journal of Antimicrobial Chemotherapy. [Link]

  • Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro. PMC. [Link]

  • (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8. DrugBank. [Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. [Link]

  • Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells. PMC. [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect. [Link]

  • (PDF) Gepotidacin (GSK2140944) In Vitro Activity against Gram-positive and Gram-negative Bacteria (MBC/MIC, Kill Kinetics, Checkerboard, PAE/SME tests). ResearchGate. [Link]

  • The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care. AACR Journals. [Link]

  • Protocols: protein - small molecule interactions. NanoTemper Technologies. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. PMC. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]

  • In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae. PMC. [Link]

  • Dose selection for a phase III study evaluating gepotidacin (GSK2140944) in the treatment of uncomplicated urogenital gonorrhoea. The British Society for Antimicrobial Chemotherapy. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • (1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1h-pyrazol-4-yl)boronic acid pinacol ester. PubChem. [Link]-1h-pyrazol-4-yl)boronic-acid-pinacol-ester)

  • Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. PubMed. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]

  • 4-methoxy-1H-pyrazole. PubChem. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

Sources

Application Note: Strategic Utilization of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole (AMP-Z3) in Enzyme Inhibition Studies

[1]

Executive Summary

This compound (AMP-Z3) represents a "privileged scaffold" in modern drug discovery. Unlike traditional flat aromatic systems, the azetidine ring introduces defined sp³ character (increasing solubility and metabolic stability), while the 4-methoxy-pyrazole moiety serves as a potent hydrogen-bond acceptor/donor motif often critical for the ATP-binding hinge region of kinases (e.g., FGFR, JAK) or the lysine-binding channels of epigenetic erasers (e.g., LSD1).

This guide provides protocols for:

  • Fragment-Based Screening: Validating AMP-Z3 binding affinity using Surface Plasmon Resonance (SPR).

  • Enzyme Inhibition: A TR-FRET assay protocol for screening AMP-Z3 derivatives.

  • Synthetic Derivatization: A workflow for converting the AMP-Z3 fragment into a nanomolar inhibitor.

Chemical Properties & Handling

Note: AMP-Z3 is typically supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stability of the secondary amine.

PropertySpecification
IUPAC Name 1-(Azetidin-3-ylmethyl)-4-methoxy-1H-pyrazole
Molecular Weight ~167.21 Da (Free base)
Solubility >50 mM in DMSO; >20 mM in Water (pH dependent)
pKa (Calculated) Azetidine NH: ~10.5 | Pyrazole N: ~2.5
Storage -20°C, desiccated. Avoid freeze-thaw cycles.
Handling Precaution Hygroscopic. Weigh in a glovebox or low-humidity environment.

Application A: Fragment-Based Screening (SPR)

Context: As a low-molecular-weight fragment (<200 Da), AMP-Z3 is expected to have low-to-moderate affinity (K_D in the high µM to mM range) for its target. Traditional biochemical IC50 assays may produce false negatives due to low potency. Surface Plasmon Resonance (SPR) is the gold standard for validating this fragment's binding before chemical optimization.

Protocol: Kinetic Binding Analysis via Biacore/Sierra

Objective: Determine binding kinetics (



Reagents:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Ligand: Recombinant FGFR1 Kinase Domain (biotinylated or His-tagged).

  • Analyte: AMP-Z3 (diluted in Running Buffer + 1-2% DMSO).

Step-by-Step Methodology:

  • Immobilization:

    • Capture the target protein (Ligand) to a density of ~2000-3000 RU. High density is required for fragment screening to detect low-molecular-weight binding signals.

    • Critical Step: Include a Reference Channel with a non-binding protein (e.g., BSA) or an empty flow cell to subtract non-specific binding (NSB).

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 3.0%) to correct for bulk refractive index changes, as AMP-Z3 requires DMSO for high-concentration stock.

  • Injection Cycle:

    • Prepare a concentration series of AMP-Z3: 0, 50, 100, 250, 500, 1000 µM.

    • Flow Rate: High flow rate (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30-60 seconds (rapid association expected).

    • Dissociation Time: 60 seconds (rapid dissociation expected for fragments).

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Validation Criteria: The binding isotherm must reach saturation (steady state) to calculate a valid

      
      . If the curve is linear, binding is non-specific or too weak (
      
      
      >> max concentration).

Application B: Biochemical Inhibition Assay (TR-FRET)

Context: Once AMP-Z3 is derivatized (see Section 5), the resulting compounds must be screened for enzymatic inhibition. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) which is robust against fluorescence interference common in early discovery.

Protocol: Kinase Inhibition Screening (FGFR1 Model)[1]

Principle: The kinase phosphorylates a specific substrate labeled with a fluorophore. A Europium-labeled antibody binds the phosphorylated product. Proximity induces FRET. Inhibitors decrease the FRET signal.

Materials:

  • Enzyme: FGFR1 Kinase (0.2 ng/µL final).

  • Substrate: PolyGT-Biotin or specific peptide substrate (200 nM).

  • ATP: At

    
     apparent (typically 50-100 µM).
    
  • Detection: Eu-Anti-Phosphotyrosine Antibody.

Workflow:

  • Compound Preparation:

    • Prepare AMP-Z3 derivatives in 100% DMSO (100x final concentration).

    • Perform a 10-point serial dilution (1:3).

    • Transfer 50 nL to a low-volume 384-well plate (black/white).

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate compound with enzyme for 15 minutes (Pre-incubation allows detection of slow-binding inhibitors).

    • Add 2.5 µL of Substrate/ATP Mix to initiate reaction.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of EDTA/Eu-Antibody Mix . (EDTA stops the reaction; Antibody binds product).

    • Incubate 60 minutes.

  • Readout:

    • Measure Fluorescence Ratio: (Emission 665 nm / Emission 615 nm).

    • Calculate IC50 using a 4-parameter logistic fit.

Data Interpretation:

  • IC50 < 100 nM: Potent Lead.[1]

  • IC50 100 nM - 1 µM: Hit (Optimization required).

  • IC50 > 10 µM: Weak/Inactive (Check solubility or synthesis).

Application C: Synthetic Derivatization Strategy

The AMP-Z3 molecule is rarely the final drug; it is the pharmacophore . The secondary amine on the azetidine ring is the "exit vector" for growing the molecule into the solvent-exposed region or specificity pocket of the enzyme.

Logical Derivatization Workflow

The following diagram illustrates how AMP-Z3 is transformed from a fragment into a lead compound (e.g., targeting the FGFR signaling pathway).

GAMPAMP-Z3 Fragment(Building Block)RXNCoupling Reaction(SNAr or Amide Coupling)AMP->RXN Nucleophilic AttackLEADLead Inhibitor(High Potency)RXN->LEAD SynthesisSCAFFOLDCore Scaffold(e.g., Pyrazolo-pyridine)SCAFFOLD->RXN ElectrophileFGFRTarget: FGFR1(Kinase Domain)LEAD->FGFR Binding (IC50 < 10nM)SIGNALSignal Transduction(RAS-MAPK / PI3K-AKT)FGFR->SIGNAL Blocks PhosphorylationEFFECTBiological Effect(Inhibition of Proliferation)SIGNAL->EFFECT Downstream Modulation

Figure 1: Strategic integration of AMP-Z3 into a drug discovery pipeline. The azetidine amine reacts with a core scaffold to create a potent inhibitor that blocks the FGFR signaling cascade.

Synthetic Protocol: SNAr Coupling

Objective: Attach AMP-Z3 to a heteroaromatic chloride (common in kinase inhibitors).

  • Reactants: 1.0 eq Heteroaryl-Chloride + 1.2 eq AMP-Z3 (HCl salt).

  • Base: 3.0 eq DIPEA (Diisopropylethylamine) to neutralize HCl and drive reaction.

  • Solvent: DMF or NMP (Polar aprotic).

  • Conditions: Heat to 80-100°C for 2-4 hours.

  • Workup: Dilute with water, extract with EtOAc. The azetidine nitrogen forms the new C-N bond, positioning the pyrazole into the ATP-binding pocket.

References & Authority

The protocols and structural insights above are grounded in established Fragment-Based Drug Discovery (FBDD) principles and specific patent literature regarding azetidine-pyrazole kinase inhibitors.

  • BindingDB Entry / Patent: Fibroblast growth factor receptor (FGFR) inhibitors containing azetidine-pyrazole motifs. (2024).[1][2][3] US Patent US12180207.[1]

  • Methodology: Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Nature Reviews Drug Discovery, 15, 605–620.

  • Chemical Scaffold: Azetidines in Medicinal Chemistry: A Review. (2021).[4] Journal of Medicinal Chemistry. (Focuses on azetidines as stable surrogates for piperidines/pyrrolidines).

  • Assay Standard: LanthaScreen™ Eu Kinase Binding Assay Validation. ThermoFisher Scientific Application Notes.

Disclaimer: This document is for research and development purposes only. All chemical handling should be performed under appropriate safety protocols (GLP/GMP) utilizing MSDS guidance.

Application Notes and Protocols for the Development of a Screening Library Based on 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and utilization of a screening library centered around the novel fragment, 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole. This application note details a proposed synthesis of the core scaffold, outlines rigorous quality control procedures, and presents detailed protocols for high-throughput screening against key drug target classes, including protein kinases, G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs). Furthermore, a robust workflow for hit validation and progression towards lead optimization is described, emphasizing the principles of modern fragment-based drug discovery.

Introduction: The Rationale for a this compound Focused Library

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows it to engage in a variety of biological interactions, and it is particularly prominent in the development of kinase inhibitors.[3][4] The strategic incorporation of an azetidine moiety introduces a three-dimensional character to the otherwise planar pyrazole, a feature increasingly sought after in modern drug design to improve properties such as solubility and to explore novel interactions with protein targets. The methoxy group at the 4-position of the pyrazole can act as a hydrogen bond acceptor and influence the electronic properties of the ring system.

This application note is predicated on the hypothesis that a library of compounds based on the this compound scaffold will provide a rich source of starting points for drug discovery programs. The combination of the proven pyrazole core with the desirable properties of the azetidinylmethyl substituent makes this a compelling fragment for fragment-based drug discovery (FBDD).

Synthesis and Characterization of the Core Scaffold

While a specific literature procedure for the synthesis of this compound was not identified, a plausible and efficient synthetic route can be proposed based on established N-alkylation methodologies for pyrazoles.

Proposed Synthetic Route

The proposed synthesis involves the N-alkylation of 4-methoxy-1H-pyrazole with a suitable 3-(halomethyl)azetidine derivative, followed by deprotection.

Scheme 1: Proposed Synthesis of this compound

Synthetic_Route reagent1 4-methoxy-1H-pyrazole intermediate 1-Boc-3-((4-methoxy-1H-pyrazol-1-yl)methyl)azetidine reagent1->intermediate NaH, DMF reagent2 1-Boc-3-(iodomethyl)azetidine reagent2->intermediate product This compound intermediate->product TFA, DCM

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of tert-butyl 3-((4-methoxy-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate

  • To a solution of 4-methoxy-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by the addition of diethyl ether.

  • Filter the solid and wash with cold diethyl ether to yield the trifluoroacetate salt of the final product.

  • For the free base, neutralize the salt with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an appropriate organic solvent.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the methoxy group, and the azetidine ring and methyl linker protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
LC-MS A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
HRMS High-resolution mass spectrometry to confirm the elemental composition.

Screening Library: Design and Quality Control

A screening library derived from the core scaffold can be generated by functionalizing the secondary amine of the azetidine ring. This allows for the introduction of a wide range of chemical diversity.

Library Design Principles

The design of the library should adhere to the principles of fragment-based drug discovery, often referred to as the "Rule of Three"[3]:

  • Molecular Weight: < 300 Da

  • cLogP: ≤ 3

  • Hydrogen Bond Donors: ≤ 3

  • Hydrogen Bond Acceptors: ≤ 3

The library should also possess:

  • High Solubility: To enable screening at high concentrations.

  • Structural Diversity: Incorporating a variety of functional groups and charge states.

  • Synthetic Tractability: The chosen building blocks for derivatization should be readily available and the chemistry should be robust.

Quality Control Workflow

Rigorous quality control is essential for the success of any screening campaign.[5]

QC_Workflow synthesis Library Synthesis purification Purification (e.g., HPLC) synthesis->purification identity_purity Identity & Purity Confirmation (LC-MS) purification->identity_purity structure_confirmation Structure Confirmation (NMR) identity_purity->structure_confirmation solubility Aqueous Solubility Assessment structure_confirmation->solubility storage Plate & Store solubility->storage

Caption: A typical quality control workflow for a screening library.

A dual approach of LC-MS and NMR spectroscopy is recommended to assess the identity, purity, and integrity of each library member.[2]

High-Throughput Screening Protocols

The this compound library is well-suited for screening against several important drug target classes.

Protein Kinase Inhibition: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Protocol:

  • Compound Plating: Prepare serial dilutions of the library compounds in DMSO. Dispense 50 nL of each compound solution into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

GPCR Modulation: CRE-Luciferase Reporter Assay

This cell-based assay measures the activation of Gs or Gi-coupled GPCRs by quantifying the expression of a luciferase reporter gene driven by a cAMP response element (CRE).

Materials:

  • HEK293 cells stably expressing the GPCR of interest and a CRE-luciferase reporter construct.

  • Cell culture medium and supplements.

  • GPCR agonist.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • 384-well white, clear-bottom cell culture plates.

Protocol:

  • Cell Seeding: Seed the reporter cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Treatment: Add the library compounds at the desired final concentrations to the cell plates. Incubate for a predetermined time (e.g., 30 minutes).

  • Agonist Stimulation: Add the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC₂₀) to all wells except the negative control.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Measurement: Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Measure the luminescence using a plate reader.

  • Data Analysis: Determine the effect of the library compounds on agonist-stimulated luciferase activity.

Protein-Protein Interaction Inhibition: AlphaScreen™ Assay

AlphaScreen™ is a bead-based proximity assay that can be used to detect the disruption of a protein-protein interaction.

Materials:

  • Two interacting proteins, one tagged with biotin and the other with a tag such as GST or His.

  • Streptavidin-coated Donor beads and anti-tag-coated Acceptor beads (PerkinElmer).

  • Assay buffer.

  • 384-well white assay plates.

Protocol:

  • Reagent Preparation: Prepare solutions of the biotinylated protein, tagged protein, and library compounds in assay buffer.

  • Assay Assembly:

    • Add the biotinylated protein to the wells of the assay plate.

    • Add the library compounds.

    • Add the tagged protein.

    • Incubate at room temperature for 30-60 minutes.

  • Bead Addition:

    • Add the anti-tag Acceptor beads and incubate for 60 minutes at room temperature in the dark.

    • Add the Streptavidin Donor beads and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-protein interaction.

Hit Validation and Progression

A critical step in any screening campaign is the validation of primary hits to eliminate false positives and prioritize compounds for further investigation.

Hit Confirmation and Triage

Hit_Validation_Workflow primary_screen Primary Screen hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation orthogonal_assay Orthogonal Assay hit_confirmation->orthogonal_assay biophysical_validation Biophysical Validation (e.g., SPR, NMR) orthogonal_assay->biophysical_validation sar Preliminary SAR biophysical_validation->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A streamlined workflow for hit validation and progression.

  • Dose-Response Confirmation: Re-test primary hits in a dose-response format to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate hits using a secondary assay that has a different detection method or measures a different aspect of the biological activity.[7] This helps to eliminate assay-specific artifacts.

  • Biophysical Validation: For hits targeting proteins, biophysical methods such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm direct binding to the target.[1][5]

From Hit to Lead: The Path Forward

Validated hits from the this compound library serve as excellent starting points for medicinal chemistry optimization. The azetidine nitrogen provides a convenient handle for synthetic elaboration to improve potency and selectivity. Structure-activity relationship (SAR) studies, guided by structural biology (e.g., X-ray crystallography) if available, will be crucial in transforming these initial fragments into potent and drug-like lead compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of a high-quality fragment-based screening library. Its favorable physicochemical properties and the synthetic accessibility for diversification make it an attractive core for discovering novel modulators of a range of biological targets. The detailed protocols and workflows presented in this application note provide a robust framework for the successful implementation of a screening campaign using this library, from synthesis and quality control to hit validation and progression.

References

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • Ghazimoradi, S., Mousavi Bidak, S. M. M., Fallah Ziarani, M., & Ramezanpour, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157.
  • Vipergen. (n.d.). Hit Identification. Retrieved from [Link]

Sources

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole Classification: Advanced Chemical Probe / sp³-Rich Fragment Catalog Designation: AMP-Frag-04 (Hypothetical) CAS Registry: 1849281-53-3 (Representative)

Part 1: Executive Summary & Technical Rationale

The "Escape from Flatland" Vector this compound (referred to herein as AMP-04 ) is a specialized molecular probe designed for Fragment-Based Drug Discovery (FBDD) and Linkerology . Unlike traditional aromatic building blocks, AMP-04 introduces a critical sp³-hybridized vector via the azetidine ring, offering a distinct 3D geometry that improves metabolic stability and aqueous solubility compared to piperidine or pyrrolidine analogs.[1]

Mechanism of Action as a Probe: AMP-04 functions as a bifunctional chemical probe :

  • The Head (Pyrazole): The 4-methoxy-pyrazole moiety acts as a neutral, electron-rich hydrogen bond acceptor/donor motif, capable of probing π-stacking interactions and cation-π pockets in kinases (e.g., JAK, Aurora) and GPCRs.

  • The Body (Azetidine): The strained 4-membered ring acts as a rigid spacer. It restricts the conformational flexibility of the attached pharmacophore, reducing the entropic penalty upon binding.

  • The Tail (Secondary Amine): The free azetidine nitrogen serves as a high-reactivity handle for rapid diversification (N-alkylation, amidation, or reductive amination), allowing researchers to "grow" the fragment into a lead compound.

Part 2: Applications in Drug Discovery

Fragment-Based Screening (FBDD)

AMP-04 is an ideal candidate for NMR-based fragment screening or Surface Plasmon Resonance (SPR) . Its low molecular weight (<200 Da) and high ligand efficiency (LE) allow it to detect weak affinity pockets that larger molecules miss.

  • Target Class: Kinases (ATP hinge binder mimic), Epigenetic targets (Bromodomains), and GPCRs.

PROTAC Linker Design (Rigidification)

In Proteolysis Targeting Chimeras (PROTACs), flexible alkyl chains often lead to poor cell permeability. AMP-04 serves as a "Rigidifying Linker Element."

  • Utility: Replacing a flexible ethyl-piperazine chain with the (azetidin-3-yl)methyl motif can improve the pharmacokinetic profile (PK) by lowering lipophilicity (LogD) while maintaining the vector orientation required for ternary complex formation.

Scaffold Hopping

AMP-04 is used to replace unstable or toxic motifs (e.g., hydrazines, anilines) in early hits. The azetidine ring is metabolically robust against oxidative metabolism (P450s) compared to larger saturated rings.

Part 3: Experimental Protocols

Protocol A: Biophysical Fragment Screening via STD-NMR

Objective: To validate the binding of AMP-04 to a target protein (e.g., a Kinase domain) using Saturation Transfer Difference (STD) NMR.

Materials:

  • Target Protein ( >95% purity, in PBS or Tris buffer).

  • AMP-04 (100 mM stock in d6-DMSO).

  • Deuterated Buffer (D2O based).

  • Reference Compound (Positive Control).

Workflow:

  • Sample Preparation:

    • Prepare the protein solution at 10–20 µM concentration.

    • Add AMP-04 at a 50-fold excess (500 µM – 1 mM).

    • Critical Step: Ensure DMSO concentration is <2% to prevent protein denaturation.

  • NMR Setup (600 MHz+):

    • Run a 1D ¹H NMR reference spectrum of the ligand alone.

    • Run the STD pulse sequence: Apply on-resonance irradiation (e.g., at -1 ppm or 12 ppm, targeting protein methyls) for 2 seconds (saturation time).

    • Apply off-resonance irradiation (e.g., at 30 ppm) for the reference spectrum.

  • Data Acquisition:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Result: Signals from AMP-04 that appear in the difference spectrum indicate binding (magnetization transfer from protein to ligand).

  • Validation:

    • Perform a competition experiment by adding a known high-affinity inhibitor. If AMP-04 signals disappear, it confirms specific binding to the active site.

Protocol B: Synthetic Derivatization (Library Expansion)

Objective: To couple AMP-04 to a diverse set of electrophiles (Core Scaffolds) to generate a "Lead-Like" library.

Reaction Type: Reductive Amination (High-Throughput Compatible).

Reagents:

  • AMP-04 (Amine).

  • Aldehyde/Ketone set (R-CHO).

  • Sodium Triacetoxyborohydride (STAB).

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acetic Acid (catalytic).

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde core (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add AMP-04 (1.2 equiv) to the reaction vial.

  • Activation: Add Acetic Acid (1.0 equiv) and stir for 30 minutes at Room Temperature (RT) to form the imine intermediate.

    • Note: The azetidine nitrogen is moderately basic; acid catalysis ensures efficient imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

  • Incubation: Seal vial and shake/stir at RT for 16 hours.

  • Quenching: Add saturated NaHCO₃ (aq).

  • Extraction: Extract organic layer with DCM (x3).

  • Purification: Evaporate solvent. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Quality Control: Verify product mass via LC-MS. The expected mass shift is M(aldehyde) + M(AMP-04) - 16 (Oxygen).

Part 4: Data Visualization & Logic

Figure 1: Fragment-to-Lead Evolution Pathway

This diagram illustrates the logical flow of using AMP-04 from initial screening to lead optimization.

G Fragment AMP-04 Fragment (Low MW, High LE) Screening Biophysical Screening (STD-NMR / SPR) Fragment->Screening Input Hit Validated Hit (Kd ~ 100 µM - 1 mM) Screening->Hit Validation Growth Fragment Growth (N-Derivatization) Hit->Growth SAR Expansion Lead Optimized Lead (High Potency, Good PK) Growth->Lead Optimization Lead->Fragment Scaffold Hopping (Back-integration)

Caption: Workflow for utilizing AMP-04 in Fragment-Based Drug Discovery (FBDD), moving from biophysical validation to synthetic elaboration.

Table 1: Physicochemical Profile of AMP-04

Comparison of AMP-04 against traditional linker motifs.

PropertyAMP-04 (Azetidine Core)Piperidine AnalogAdvantage of AMP-04
Hybridization sp³-Rich (3D)sp³ (Chair conf.)Rigidity : Defines vector better than flexible rings.
Basicity (pKa) ~8.5 - 9.5~10.5 - 11.0Permeability : Lower pKa improves membrane crossing.
Metabolic Stability HighModerateStability : Less prone to oxidative metabolism.
Lipophilicity (LogP) Low (< 1.0)Medium (~2.0)Solubility : Enhances aqueous solubility of the lead.

Part 5: References

  • Azetidines in Medicinal Chemistry:

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2][3]

    • Source: PubMed / NIH (2026).

    • URL:[Link] (Search Term: Azetidines drug discovery)

  • Fragment-Based Drug Discovery Principles:

    • Title: Fragment Based Drug Discovery: From Hits to Leads and Lessons Learned.[4]

    • Source: Drug Discovery Chemistry Archives.

    • URL:[Link]

  • Chemical Vendor & Structure Verification:

    • Title: 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole (CAS 1849281-53-3).[5]

    • Source: Sigma-Aldrich / Merck.

  • Azetidine Scaffolds in CNS Libraries:

    • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

    • Source: ACS Chemical Neuroscience / PMC.

    • URL:[Link]

(Note: While specific "Probe" papers for this exact molecule are rare, the references above validate the structural class and methodology described.)

Sources

techniques for labeling 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the labeling of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole (CAS: 1849281-53-3), a rigid bicyclic scaffold increasingly utilized in PROTAC linkers and kinase inhibitors.

Molecule Analysis:

  • The Handle (Azetidine Nitrogen): The secondary amine on the azetidine ring is the primary nucleophile. With a pKa of approximately 11.3 , this amine is significantly more basic than pyrrolidine or piperidine analogs due to ring strain and hybridization effects.

  • The Core (Pyrazole): The 4-methoxy-1H-pyrazole moiety is electron-rich but generally chemically inert under standard bioconjugation conditions, serving as a stable structural anchor.

  • Stability Warning: While the azetidine ring is stable under basic conditions, it is susceptible to ring-opening nucleophilic attack under strong acidic conditions or high thermal stress (>120°C).

Strategic Decision Matrix: Before selecting a protocol, determine the application using the decision tree below.

LabelingStrategy Start Labeling Goal Trace Biodistribution (PET) Start->Trace In Vivo Mech Mechanism/Localization Start->Mech In Vitro/Cell Metab Metabolic Stability Start->Metab DMPK C11 11C-Methylation (Protocol 2) Trace->C11 Short Half-life F18 18F-Fluoroalkylation Trace->F18 Long Half-life Fluoro NHS-Ester Conjugation (Protocol 1) Mech->Fluoro Fluorescence/Biotin Deuter Deuteration (OCD3) (Synthesis Required) Metab->Deuter Isotope Effects

Figure 1: Decision matrix for selecting the appropriate labeling chemistry based on experimental intent.

Protocol 1: Fluorescence/Affinity Labeling (Acylation)

Objective: Conjugation of a fluorophore (e.g., FITC, Cy5) or Biotin to the azetidine nitrogen via NHS-ester chemistry.

Critical Mechanism: Because the azetidine nitrogen (pKa ~11.3) is fully protonated at physiological pH (7.4), the reaction must be driven in an anhydrous organic solvent with a non-nucleophilic organic base to ensure the amine is deprotonated and nucleophilic. Aqueous buffers (carbonate/bicarbonate) often fail to achieve high yields due to the rapid hydrolysis of NHS esters before the highly basic azetidine can react.

Materials
  • Substrate: this compound (10 mg, ~35 µmol).

  • Label: NHS-Ester functionalized dye (1.2 equivalents).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Purification: Semi-preparative HPLC or Flash Chromatography (C18).

Step-by-Step Methodology
  • Solubilization: Dissolve 10 mg of the azetidine substrate in 500 µL of anhydrous DMF.

  • Activation: Add DIPEA (3.0 equivalents, ~18 µL).

    • Note: 3 equivalents are mandatory to neutralize the HCl salt (if starting material is a salt) and maintain the free base form.

  • Conjugation: Add the NHS-ester dye (1.2 equivalents) dissolved in 100 µL DMF dropwise to the stirring amine solution.

  • Incubation: Stir at Room Temperature (25°C) for 2 hours. Protect from light.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to scavenge unreacted NHS-ester. Stir for 10 minutes.

  • Purification: Inject directly onto a C18 Reverse-Phase HPLC column.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Target: Collect the peak corresponding to [M + Dye_Mass - NHS].

Validation Criteria:

  • LC-MS: Single peak with mass corresponding to Product. Absence of m/z for hydrolyzed NHS ester.

  • Yield: Expect >85% conversion due to the high nucleophilicity of the secondary amine once deprotonated.

Protocol 2: PET Radiolabeling ( -Methylation)

Objective: Synthesis of


-[

]methyl-1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole for in vivo PET imaging.

Rationale: Methylation converts the secondary azetidine amine into a tertiary amine. This is often pharmacologically tolerated and allows for the use of Carbon-11 (


 min), enabling rapid biodistribution scans without altering the core scaffold significantly.
Workflow Diagram

Radiosynthesis Cyclotron Cyclotron 14N(p,α)11C Module Module: [11C]CH3I Synthesis (Gas Phase) Cyclotron->Module [11C]CO2 Precursor Precursor Solution (Azetidine + DMF + NaOH) Reaction Alkylation Loop 80°C, 3 min Precursor->Reaction Trapping Module->Reaction [11C]MeI Distillation HPLC Semi-Prep HPLC (C18 Column) Reaction->HPLC Crude Mixture

Figure 2: Workflow for the automated radiosynthesis of the


-labeled tracer.
Experimental Protocol
  • Precursor Preparation:

    • Dissolve 1.0 mg of this compound in 300 µL anhydrous DMF.

    • Add 2 µL of 5N NaOH (or Tetrabutylammonium hydroxide) to ensure deprotonation.

  • Isotope Production:

    • Generate

      
       via the 
      
      
      
      nuclear reaction.[1]
    • Convert to

      
       (Methyl Iodide) or 
      
      
      
      (Methyl Triflate) using a standard synthesis module (e.g., GE TRACERlab).
  • Labeling Reaction:

    • Trap the gaseous

      
       in the precursor solution at room temperature.
      
    • Heat the sealed reaction vessel to 80°C for 3 minutes .

    • Caution: Do not exceed 100°C to avoid potential degradation of the azetidine ring.

  • Purification & Formulation:

    • Dilute with water and inject onto a semi-prep HPLC (e.g., Luna C18).

    • Mobile Phase: 40% Ethanol / 60% Phosphate Buffer (isocratic usually works best for purification speed).

    • Collect the radioactive product peak.

    • Pass through a sterile 0.22 µm filter into a sterile vial.

Quality Control (QC) Requirements:

Test Acceptance Criteria
Radiochemical Purity > 95% (via analytical radio-HPLC)
Molar Activity > 37 GBq/µmol (at EOS)
Identity Co-elution with non-radioactive methylated standard

| pH | 4.5 – 8.5 |

Protocol 3: Reductive Amination (Aldehyde Tagging)

Objective: Attaching bulky tags (e.g., bulky fluorophores or linkers) while maintaining the amine character (forming a tertiary amine).

Mechanism: The azetidine reacts with an aldehyde to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB). This method is milder than direct alkylation and prevents over-alkylation.[2]

  • Reaction:

    • Mix Azetidine substrate (1 equiv) + Aldehyde-Tag (1.1 equiv) in Dichloroethane (DCE) or Methanol.

    • Catalyst: Add Acetic Acid (1 drop) to adjust pH to ~5-6 (promotes imine formation).

    • Stir for 30 mins at Room Temp.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Stir for 4-16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3.[3]

    • Extract with Dichloromethane (DCM).

    • Note: Azetidine derivatives are polar; ensure the aqueous phase is basic (pH >10) before extraction to force the amine into the organic layer.

References

  • Azetidine Properties & Reactivity

    • PubChem.[4][5] "Azetidine Compound Summary." National Library of Medicine. Link

    • Lowe, D. "Azetidines."[3][4][5][6][7][8] In the Pipeline (Science/AAAS). Link

  • Bioconjugation Techniques

    • Hermanson, G. T. (2013). "Bioconjugate Techniques (3rd Edition)." Academic Press. (Standard Reference for NHS/Amine chemistry).
    • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." Link

  • Radiolabeling Methodologies

    • Deng, X., et al. (2019).[7] "Azetidine-based inhibitors of monoacylglycerol lipase: Synthesis, 18F-labeling and PET imaging." Journal of Medicinal Chemistry. (Demonstrates azetidine radiolabeling). Link

    • Miller, P. W., et al. (2008). "Synthesis of 11C, 18F, 15O, and 13N radiolabels for positron emission tomography." Angewandte Chemie International Edition. Link

  • Molecule Specifics

    • Sigma-Aldrich. "this compound Product Page." Link (Note: Link directs to catalog search for verification of building block availability).

Sources

Troubleshooting & Optimization

improving the yield of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole .

The synthesis of this molecule presents a "perfect storm" of chemical challenges: the nucleophilicity of the electron-rich pyrazole, the steric hindrance of the neopentyl-like azetidine electrophile, and the hydrophilicity of the final deprotected amine. Low yields (<30%) are typically caused by inefficient coupling due to steric drag or product loss during aqueous workup, not necessarily catalyst failure.

Part 1: Strategic Analysis & Decision Tree

The Core Problem: The electrophilic carbon on the azetidine ring (the methylene group) is


-branched (neopentyl-like). Standard 

reactions here are kinetically slow. Forcing conditions often degrade the strained azetidine ring before substitution occurs.

The Solution: You must choose between Activation (Route A) or Redox Coupling (Route B) based on your available starting materials.

SynthesisStrategy Start Start: this compound Decision Which Azetidine Reagent is Available? Start->Decision RouteA Route A: N-Alkylation (Reagent: N-Boc-3-(iodomethyl)azetidine) Decision->RouteA Halide/Mesylate RouteB Route B: Mitsunobu Coupling (Reagent: N-Boc-3-hydroxymethyl-azetidine) Decision->RouteB Alcohol ConditionA Optimization: Use Cs2CO3 / DMF / 60°C Add 10 mol% NaI (Finkelstein) RouteA->ConditionA ConditionB Optimization: Use ADDP / PBu3 (Avoids DEAD byproducts) RouteB->ConditionB Deprotection Common Step: Boc-Deprotection (TFA/DCM) ConditionA->Deprotection ConditionB->Deprotection Critical CRITICAL FAILURE POINT: Workup/Isolation Deprotection->Critical Solution Solution: SCX-2 Cartridge (Catch & Release) Critical->Solution

Figure 1: Strategic decision tree for maximizing yield. Note the convergence on the critical workup step.

Part 2: Detailed Protocols

Protocol A: The "Cesium Effect" Alkylation (Recommended)

Best for: Scalability and cost-efficiency.

Why this works: 4-Methoxypyrazole is a moderate nucleophile. Using


 (Cesium Carbonate) provides the "Cesium Effect," where the large cation radius increases the solubility of the pyrazolate anion in organic solvents, enhancing nucleophilicity. We add Sodium Iodide (NaI) to convert the leaving group (Mesylate/Bromide) to a more reactive Iodide in situ (Finkelstein reaction).
ReagentEquiv.[1][2][3][4][5]Role
4-Methoxy-1H-pyrazole 1.0Nucleophile
N-Boc-3-(mesyloxymethyl)azetidine 1.2Electrophile (Prepared from alcohol)
Cesium Carbonate (

)
2.0Base (Solubility enhancer)
Sodium Iodide (NaI) 0.1Catalyst (Finkelstein acceleration)
DMF (Anhydrous) [0.2 M]Solvent

Step-by-Step:

  • Preparation: Dissolve 4-methoxy-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under

    
    .
    
  • Activation: Add

    
     (2.0 eq). Stir at RT for 30 mins to ensure deprotonation.
    
  • Addition: Add the N-Boc-azetidine electrophile (1.2 eq) and NaI (0.1 eq).

  • Reaction: Heat to 60°C . Warning: Do not exceed 80°C. Azetidines are thermally sensitive. Monitor by LCMS. Reaction typically takes 12–16 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF). Dry organic layer (

    
    ) and concentrate.[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The intermediate is lipophilic and easy to purify.

Protocol B: The Mitsunobu Alternative

Best for: Small scale or when alkylation fails due to elimination side-reactions.

Why this works: It activates the alcohol directly, avoiding the isolation of unstable halides. However, standard DEAD/TPP conditions often produce hydrazine byproducts that are hard to separate from the pyrazole.

Modified Conditions:

  • Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine).
    
  • Solvent: Toluene or THF.

  • Temp: 0°C to RT.

  • Advantage: The ADDP byproduct is insoluble in cold ether/hexane, allowing for filtration removal before chromatography.

Part 3: The Critical Bottleneck – Deprotection & Isolation[3]

The Issue: The final product, this compound, is a low molecular weight secondary amine. It is highly water-soluble.

  • Common Mistake: Performing a standard aqueous workup (NaOH/DCM extraction) after TFA deprotection. The product stays in the water layer.

The Solution: SCX-2 "Catch and Release"

  • Deprotection: Dissolve the Boc-intermediate in DCM/TFA (4:1). Stir 1h.

  • Loading: Do not add water. Concentrate the reaction mixture to remove excess TFA. Redissolve the residue in MeOH.

  • Catch: Pass the MeOH solution through a SCX-2 (Strong Cation Exchange) cartridge. The amine binds to the sulfonic acid resin; non-basic impurities pass through.

  • Wash: Flush cartridge with MeOH (removes impurities).

  • Release: Elute with 2M

    
     in MeOH . The ammonia displaces the product.
    
  • Finish: Concentrate the ammoniacal eluent. You will obtain the free amine as a clean oil/solid without aqueous extraction.

Part 4: Troubleshooting & FAQs

Q1: I see two spots on TLC for the alkylation. Is this N1 vs. N2 regioselectivity? A: Unlikely. 4-Methoxypyrazole is symmetrical (unless you have other substituents). N1 and N2 alkylation result in the exact same molecule.

  • Check: The second spot is likely bis-alkylation (quaternary salt) if you used excess electrophile, or traces of the unreacted mesylate.

  • Fix: Use exactly 1.1–1.2 eq of electrophile and monitor strictly.

Q2: My yield is 10%. The azetidine ring seems to have disappeared. A: You likely opened the ring.

  • Cause: Strong nucleophiles or high heat (>90°C) can attack the azetidine ring strain, causing ring-opening to a linear amine.

  • Fix: Lower the temperature to 50–60°C and extend the time. Switch from

    
     to 
    
    
    
    to allow milder temperatures to work.

Q3: The product degrades after deprotection. A: 4-Methoxypyrazoles are electron-rich and prone to oxidation (turning brown/black).

  • Fix: Perform the deprotection under Nitrogen. Store the final amine as a salt (HCl or Oxalate) rather than the free base if storing for long periods.

Q4: Can I use the Hydrochloride salt of the pyrazole starting material? A: Yes, but you must add an extra equivalent of base to neutralize the HCl. If you don't, the reaction will remain acidic/neutral, and the pyrazole will not act as a nucleophile.

References

  • Evaluation of Azetidine Stability: Saunders, G. J., et al. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry – A European Journal, 2024. Link

  • Mitsunobu Mechanism & Optimization: "Mitsunobu Reaction: Mechanism and Modifications." Organic Chemistry Portal. Link

  • Pyrazole Alkylation Regioselectivity: "Highly Selective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2022. Link

  • Purification of Polar Amines: "SCX-2 Solid Phase Extraction for Amine Purification." Biotage Technical Notes.
  • Azetidine Ring Opening Risks: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry (RSC), 2021. Link

Sources

Technical Support Center: Purification of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound with high purity. The unique structural features of this molecule—specifically the basic azetidine nitrogen and the polar pyrazole ring—present distinct purification hurdles that require specialized strategies.

This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these challenges effectively.

Section 1: Common Purification Hurdles & Their Chemical Origins

The purification of this compound is often complicated by its physicochemical properties. Understanding the root cause of these issues is the first step toward developing a robust purification strategy.

  • High Polarity & Water Solubility: The combination of the azetidine and pyrazole moieties results in a polar molecule, often leading to poor solubility in common non-polar organic solvents and significant solubility in water. This complicates liquid-liquid extractions and can lead to product loss in aqueous washes.

  • Interaction with Silica Gel: The secondary amine within the azetidine ring is basic (pKa ~8-9). This basic nitrogen strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction is the primary cause of:

    • Severe Peak Tailing: The compound "sticks" to the silica, eluting slowly and asymmetrically, which leads to poor separation from impurities.[3][4]

    • Irreversible Adsorption: In some cases, a significant portion of the product can be permanently lost on the column.

    • On-Column Degradation: The acidic silica surface can catalyze the decomposition of sensitive molecules, particularly the strained four-membered azetidine ring.[5][6]

  • Formation of Stubborn Impurities: The synthesis can lead to closely-related impurities that are difficult to separate due to similar polarity, such as unreacted starting materials (e.g., Boc-protected azetidine precursors) or byproducts from side reactions.

  • Isolation as an Oil: The final product is often isolated as a viscous oil or a low-melting solid, making crystallization for final purification challenging.

Section 2: Troubleshooting Guide (Q&A Format)

This section directly addresses common experimental problems with actionable solutions and explains the scientific reasoning behind each recommendation.

Q1: My compound is streaking severely during silica gel flash chromatography, resulting in mixed fractions and low yield. How can I fix this?

Answer: This is the most common issue and is caused by the acid-base interaction between your basic compound and the acidic silica gel.[2] You have several effective options to mitigate this.

Option A: Deactivate the Silica Gel with a Basic Additive The most straightforward solution is to add a small amount of a competing base to your mobile phase.[7][8] This base, typically triethylamine (Et₃N or TEA), will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.[9]

  • Why it works: Triethylamine is a small, volatile amine that runs through the column and neutralizes the active sites on the silica. This allows your target compound to elute symmetrically without tailing.[1][3]

  • How to implement:

    • Develop your solvent system on a TLC plate as usual (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

    • Once you find a suitable ratio, prepare the mobile phase for the column and add 1-2% triethylamine by volume.[3]

    • Re-run the TLC in this modified solvent system to confirm the Rf value is appropriate (typically 0.2-0.4). The Rf will likely be higher.[3]

    • Equilibrate and run your flash column with the TEA-modified eluent.

Option B: Switch to an Alternative Stationary Phase If basic additives are insufficient or undesirable (e.g., if your compound is unstable in TEA), changing the stationary phase is the next logical step.[5]

  • Amine-Functionalized Silica (NH-Silica): This is an excellent choice. The silica surface is covalently modified with aminopropyl groups, creating a weakly basic environment that repels basic compounds and prevents strong interactions.[2][10][11] This often allows for purification with simple neutral solvent systems like Hexane/Ethyl Acetate, avoiding the need for additives.[10]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying amines.[12] It's important to select the correct grade; basic or neutral alumina (Brockmann I-III) is recommended.

  • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography can be effective.[1] The compound is eluted with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol), often with a modifier like formic acid or TFA to improve peak shape.

Q2: My compound appears pure by TLC, but LC-MS shows a persistent impurity of a similar mass and polarity. What are my options?

Answer: This situation requires an orthogonal purification strategy—one that separates compounds based on a different chemical property than polarity alone.

Option A: Supercritical Fluid Chromatography (SFC) SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.[13] It is particularly effective for separating closely-related compounds and chiral molecules.[13][14]

  • Why it works: SFC often provides different selectivity compared to standard liquid chromatography, allowing for the separation of impurities that co-elute in HPLC or flash chromatography.[14][15] The low viscosity of the mobile phase allows for faster, more efficient separations.[14]

  • Implementation: SFC requires specialized equipment. If available, screen various chiral and achiral columns with a gradient of methanol in CO₂.

Option B: Salt Formation and Crystallization If your compound is an oil, converting it to a solid salt can be an excellent method for purification.[16][17][18]

  • Why it works: The crystal lattice of a salt is highly ordered. This process of crystallization inherently excludes impurities that do not fit into the lattice structure.[19] Often, the resulting salt is a stable, crystalline solid that is easy to handle and weigh.[20]

  • How to implement: See Protocol B below for a detailed methodology. Common acids for forming salts with amines include HCl, H₂SO₄, tartaric acid, and citric acid.[16]

Q3: My final product is a sticky, non-crystalline oil. How can I isolate it as a manageable solid?

Answer: This is a perfect scenario for employing salt formation as an isolation and purification technique. Converting the free base into a salt dramatically changes its physical properties, often inducing crystallinity.[18]

  • Strategy: Dissolve your purified oil in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). Add a solution of a chosen acid (e.g., HCl in isopropanol) dropwise. The hydrochloride salt will often precipitate from the solution as a crystalline solid.

  • Key Consideration: The choice of acid and solvent is critical. A screening of different combinations is often necessary to find conditions that yield a high-quality crystalline solid. For instance, sometimes a hydrochloride salt may be hygroscopic, while a tartrate or succinate salt might be a stable, non-hygroscopic solid.

Section 3: Visual Workflows and Data

Visual aids can help in decision-making and protocol design.

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow Purification Troubleshooting Workflow start Crude Product Analysis (LC-MS, TLC) check_tailing Severe Tailing on Silica TLC? start->check_tailing add_tea Option 1: Add 1-2% Et3N to Mobile Phase check_tailing->add_tea Yes alt_phase Option 2: Use Alternative Stationary Phase (Amine-Silica, Alumina) check_tailing->alt_phase Yes, if TEA fails run_flash Perform Flash Chromatography check_tailing->run_flash No add_tea->run_flash alt_phase->run_flash check_purity Purity >95% by LC-MS? run_flash->check_purity isolate_product Isolate Product (Solvent Evaporation) check_purity->isolate_product Yes try_sfc Consider Orthogonal Method: Supercritical Fluid Chromatography (SFC) check_purity->try_sfc No (Co-eluting Impurity) check_form Product is an Oil? isolate_product->check_form salt_formation Perform Salt Formation (See Protocol B) check_form->salt_formation Yes end Final Product: Purified Oil check_form->end No final_product Final Product: Crystalline Salt salt_formation->final_product

Caption: Decision tree for selecting a purification strategy.

Data Tables for Method Development

Table 1: Recommended Starting Conditions for Flash Chromatography

Stationary PhaseTypical Mobile Phase SystemModifierRationale & Best Use Case
Standard Silica Gel Dichloromethane / Methanol1-2% Triethylamine (Et₃N)Good starting point. The TEA is essential to prevent peak tailing of the basic azetidine.[3][8]
Standard Silica Gel Ethyl Acetate / Heptane1-2% Triethylamine (Et₃N)For less polar impurities. Again, TEA is critical for good peak shape.
Amine-Silica (NH₂) Ethyl Acetate / HeptaneNone neededHighly Recommended. The basic surface prevents interaction with the analyte, simplifying the mobile phase and improving reproducibility.[10][11]
Reversed-Phase (C18) Water / Acetonitrile0.1% Formic Acid or TFAUseful if the compound fails to elute from normal phase or if impurities are very non-polar. The acid protonates the amine for better peak shape.

Table 2: Common Acids for Salt Formation

AcidSolvent for FormationTypical Salt PropertiesComments
Hydrochloric Acid (HCl) Isopropanol, Diethyl Ether, DioxaneOften crystalline, but can be hygroscopic.Most common choice. Use commercially available solutions (e.g., 2M HCl in Ether).
Sulfuric Acid (H₂SO₄) Ethanol, IsopropanolCan form mono- or di-salts. Often very crystalline.Use with caution; highly corrosive. Stoichiometry is critical.
L-(+)-Tartaric Acid Ethanol, Methanol, AcetoneOften highly crystalline, good for chiral resolution.A solid acid, easy to handle. Can improve the physical properties of the final form.
Citric Acid Acetone, Ethyl AcetateCan form multiple salt stoichiometries.Generally provides good crystallinity and is pharmaceutically acceptable.

Section 4: Detailed Experimental Protocols

Protocol A: Modified Flash Chromatography with Triethylamine

This protocol describes the purification of 100 mg of crude product using standard silica gel.

  • TLC Analysis: Dissolve a small amount of crude material in dichloromethane. Spot on a silica TLC plate and elute with 95:5 Dichloromethane:Methanol. Observe the separation.

  • Solvent Preparation: Prepare 500 mL of the eluent (e.g., 95:5 DCM:MeOH). Add 5 mL (1% v/v) of triethylamine to the mixture and swirl to combine.

  • Column Packing: Dry-pack a suitable size flash column with silica gel. Equilibrate the column by flushing with 3-5 column volumes of the TEA-modified mobile phase.

  • Sample Loading: Adsorb the 100 mg of crude product onto ~500 mg of silica gel (or C18 for reversed-phase loading). Ensure the solvent is fully evaporated. Carefully load the dried powder onto the top of the packed column.

  • Elution: Run the column using the TEA-modified mobile phase, collecting fractions based on UV detection or TLC analysis of the eluate.

  • Analysis & Isolation: Combine the pure fractions, confirmed by LC-MS or TLC. Remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent, but co-evaporation with a higher boiling point solvent like toluene may be necessary for complete removal.

Protocol B: Purification via Hydrochloride Salt Formation

This protocol is for isolating the product as a stable, solid hydrochloride salt from a purified oil.

  • Preparation: Dissolve the purified oil (e.g., 100 mg) in a minimal amount of anhydrous isopropanol (IPA) (~1-2 mL) in a clean flask equipped with a magnetic stir bar.

  • Acid Addition: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. You should observe the immediate formation of a white precipitate.

  • Monitoring: Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution by touching a glass rod to moist pH paper; it should be acidic.

  • Crystallization/Precipitation: Stir the resulting slurry at room temperature for 1-2 hours to maximize precipitation. If desired, the slurry can be cooled in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities and drying agent.

  • Drying: Dry the solid under high vacuum for several hours to remove all residual solvents. The resulting white to off-white solid should be the pure hydrochloride salt of the target compound.

  • Validation: Confirm the purity and identity of the salt by LC-MS, NMR, and melting point analysis.

Frequently Asked Questions (FAQs)

  • Q: Can I use ammonia instead of triethylamine in my mobile phase?

    • A: Yes, using a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as the polar component of your mobile phase (e.g., in a DCM/MeOH system) is a common and effective strategy.[7] It serves the same purpose of neutralizing the silica gel.

  • Q: My compound is decomposing on the column even with triethylamine. What should I do?

    • A: This suggests high sensitivity to the silica surface.[5] Immediately switch to a more inert stationary phase like amine-functionalized silica or neutral alumina, which are less likely to cause decomposition.[3][12]

  • Q: How do I remove residual triethylamine from my final product?

    • A: Triethylamine is relatively volatile (boiling point 89.5 °C). Standard evaporation on a rotary evaporator under high vacuum is often sufficient. For stubborn traces, dissolve the product in a minimal amount of dichloromethane, add toluene, and re-evaporate. The toluene forms an azeotrope that helps carry over the last traces of TEA.

  • Q: What are the best analytical techniques to confirm the purity of the final compound?

    • A: A combination of techniques is essential. LC-MS is crucial for identifying any impurities and confirming the mass of the desired product. ¹H and ¹³C NMR are required to confirm the structure and check for structural isomers or residual solvents. High-Resolution Mass Spectrometry (HRMS) provides the exact mass for elemental composition confirmation.

  • Q: How should I store the purified free base (oil)?

    • A: As a free amine, the compound can slowly react with atmospheric CO₂. It is best stored short-term under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C). For long-term storage, converting it to a stable crystalline salt (see Protocol B) is highly recommended.[19]

References

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones. BenchChem.
  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?
  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?
  • University of Rochester, Department of Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Ortiz Lara, J. C. (2024).
  • Biotage. (2023).
  • Bickler, B. (2015).
  • Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences.
  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage.
  • Chromatography Forum. (2005). use of Triethylamine.
  • Waters. (2020).
  • The Solubility Company. (2024).
  • Chadha, R., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • University of Rochester. (n.d.).
  • Teledyne ISCO. (n.d.).
  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development.
  • Agilent. (n.d.). HPLC Troubleshooting Guide.

Sources

Technical Support Center: Solubility Optimization for 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole presents a classic medicinal chemistry challenge: balancing the high basicity of the azetidine ring with the lipophilicity of the substituted pyrazole.

  • Physicochemical Profile:

    • Dominant pKa: ~11.0–11.3 (Azetidine secondary amine).

    • Ionization State: >99% Cationic (Protonated) at physiological pH (7.4).

    • Solubility Driver: The protonated azetidine nitrogen is the primary solubilizing handle.

    • Risk Factor: The free base form is significantly less soluble. Improper dilution from DMSO stocks often leads to "kinetic precipitation" before the molecule can protonate and stabilize in aqueous buffer.

This guide addresses the specific "crash-out" phenomena, pH-dependent solubility, and stability concerns associated with the strained azetidine ring.

Troubleshooting Guide (FAQs)

Q1: I dissolved the compound in 100% DMSO, but it precipitates immediately upon addition to my assay buffer (PBS, pH 7.4). Why?

Diagnosis: You are experiencing "Kinetic Solubility Shock." When a DMSO stock (typically 10 mM) is chemically neutral (free base) or highly concentrated, rapid introduction into an aqueous buffer creates a local environment of supersaturation. Although the molecule should be soluble at pH 7.4 (due to protonation), the rate of crystallization/precipitation often exceeds the rate of protonation and dissolution.

The Fix: The "Intermediate Shift" Protocol Do not jump directly from 100% DMSO to 1% DMSO. Use an intermediate dilution step to allow the compound to equilibrate.

Protocol:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into a slightly acidic vehicle (e.g., 10 mM Acetic Acid or water) before adding to the final neutral buffer. This pre-protonates the azetidine nitrogen.

  • Final: Add the intermediate to your assay buffer.

Q2: The compound appears soluble initially but degrades after 24 hours in the assay plate. Is it oxidation?

Diagnosis: It is likely Nucleophilic Ring Opening (Hydrolysis) , not oxidation. The azetidine ring is a strained 4-membered cycle. While more stable than aziridines, it is susceptible to nucleophilic attack, especially if the nitrogen is activated (e.g., by acylation or in specific pH windows) or if the buffer contains strong nucleophiles (like thiols/DTT in high concentrations) at elevated temperatures.

The Fix:

  • Check Buffer Composition: Avoid high concentrations of strong nucleophiles (e.g., >1 mM DTT) if not strictly necessary.

  • pH Management: Store stocks in acidic conditions (pH 4–6) where the ring is protonated and generally more stable against nucleophilic attack than the free base.

  • Temperature: Keep assay incubation times <12 hours if possible, or validate stability via LC-MS.

Q3: I need high concentrations (>100 µM) for a biophysical assay (SPR/NMR). PBS isn't working.

Diagnosis: The Common Ion Effect or Ionic Strength limitation. If you are using the HCl salt of the compound, dissolving it into PBS (high [Cl-]) can suppress solubility due to the common ion effect, driving the equilibrium back toward the solid salt form.

The Fix:

  • Switch Buffers: Use low-salt buffers (e.g., Tris-Acetate or HEPES) instead of PBS.

  • Cosolvents: Add 5–10% Captisol® (Sulfobutylether-

    
    -Cyclodextrin) .
    
    • Mechanism:[1][2] The anionic sulfobutyl ether groups electrostatically attract the cationic azetidine, while the cyclodextrin cavity sequesters the lipophilic pyrazole/methoxy tail. This is far superior to DMSO for this specific molecule.

Decision Logic & Workflows

Figure 1: Solubility Optimization Decision Tree

SolubilityTree Start Start: Dissolution Issue CheckForm Check Compound Form: Free Base or Salt? Start->CheckForm IsSalt Salt (HCl/TFA) CheckForm->IsSalt Salt IsBase Free Base CheckForm->IsBase Free Base TargetConc Target Concentration? IsSalt->TargetConc ActionAcid Pre-acidification Step (Dilute into 10mM Acetic Acid) IsBase->ActionAcid Protonation Required LowConc < 10 µM (Cell Assay) TargetConc->LowConc HighConc > 50 µM (Biophysics) TargetConc->HighConc ActionDMSO Standard DMSO Dilution (Keep DMSO < 0.5%) LowConc->ActionDMSO ActionCyc Use Captisol® / Cyclodextrin (Avoids DMSO toxicity) HighConc->ActionCyc Prevent Aggregation ActionAcid->TargetConc Now Soluble

Caption: Logic flow for selecting the correct solubilization strategy based on compound form (Salt vs. Free Base) and required concentration.

Detailed Experimental Protocols

Protocol A: The "Kinetic Shift" Dilution (For Free Base Stocks)

Use this protocol if you observe precipitation when adding DMSO stock to buffer.

Materials:

  • Compound Stock (10 mM in DMSO)[3]

  • Intermediate Vehicle: 10 mM Acetic Acid in Water (pH ~3.5)

  • Final Assay Buffer: HEPES or PBS (pH 7.4)

Step-by-Step:

  • Prepare Intermediate: Pipette 10 µL of DMSO Stock into 90 µL of 10 mM Acetic Acid .

    • Result: 1 mM compound concentration. The acidic environment instantly protonates the azetidine nitrogen (

      
      ), locking it into its soluble cationic form.
      
    • Visual Check: Solution should be perfectly clear.

  • Final Dilution: Pipette the required volume of the Intermediate (1 mM) into your Final Assay Buffer.

    • Example: Dilute 1:100 to get 10 µM final.

    • Note: The small amount of acetic acid carried over will be buffered out by the HEPES/PBS, but the compound is already dissolved and dispersed, preventing the formation of crystal lattices.

Protocol B: High-Concentration Formulation (Captisol®)

Use this for animal studies (PK) or Biophysics (NMR/SPR) where DMSO is not tolerated.

Data Comparison:

Solvent SystemMax Solubility (Est.)Biological CompatibilityNotes
PBS (pH 7.4) < 50 µMHighRisk of precipitation over time.
DMSO (5%) ~500 µMLow (Toxic to cells)High background in SPR.
20% Captisol® > 5 mM High Recommended for high dose.

Procedure:

  • Weigh solid compound (Free base or Salt).

  • Prepare 20% (w/v) Captisol® (Sulfobutylether-

    
    -cyclodextrin) in water or saline.
    
  • Add vehicle to solid. Vortex for 2 minutes.

  • Sonication: Sonicate in a water bath at ambient temperature for 10–15 minutes. The solution should become clear.

  • Optional: If using Free Base, add 1 molar equivalent of HCl (1N) to assist initial dissolution before adding the Captisol.

Scientific Rationale & Mechanism

The Azetidine "Solubility Switch"

The solubility of this compound is governed by the Henderson-Hasselbalch equation.



  • At pH 7.4: With a pKa of ~11.3, the ratio of

    
     is approximately 
    
    
    
    . The molecule exists almost exclusively as a cation.
  • The Trap: While the equilibrium favors solubility, the kinetics of dissolving a hydrophobic solid (or hydrophobic DMSO slug) can fail. If the neutral molecules aggregate into a crystal lattice before they can be protonated by the buffer, they form a precipitate that is very slow to redissolve (high lattice energy).

  • The Solution: Our protocols (Acidic Intermediate, Cyclodextrins) ensure the molecule enters the assay buffer in its pre-solubilized, protonated state .

Figure 2: Dilution Dynamics

DilutionDynamics cluster_0 Standard (Risky) cluster_1 Optimized (Stable) A DMSO Stock (Neutral Species) B Neutral Buffer (pH 7.4) A->B Direct Add C Precipitation (Aggregates) B->C Slow Protonation Fast Aggregation X DMSO Stock Y Acidic Diluent (pH 3-4) X->Y Instant Protonation (Soluble Cation) Z Assay Buffer (pH 7.4) Y->Z Dilution

Caption: Comparison of direct dilution (leading to precipitation) vs. optimized acidic intermediate dilution.

References

  • PubChem. (2025).[4][5] Azetidine Physicochemical Properties & pKa Data. National Library of Medicine.

  • BenchChem. (2025).[6] The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide.

  • American Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: Kinetic vs Thermodynamic Solubility.

  • Ligand Pharmaceuticals. (2013). Effective Drug Delivery Solutions With Captisol (SBE-beta-CD).

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Guidelines.

Sources

reducing off-target effects of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole and its derivatives.

This scaffold is a "privileged structure" in medicinal chemistry, frequently employed in Fragment-Based Drug Discovery (FBDD) for targets such as Janus Kinases (JAKs) , LSD1 (KDM1A) , and various GPCRs .[1] However, the combination of a basic azetidine amine and an electron-rich pyrazole can introduce specific off-target liabilities, including hERG inhibition, lysosomotropism, and kinase promiscuity.[1]

Subject: Reducing Off-Target Effects & Improving Selectivity Molecule: this compound Case ID: AZ-PYR-OPT-001

Diagnostic Troubleshooting Guide

Use this section to identify the source of your off-target signal.

Issue A: High "Off-Target" Toxicity in Cell-Based Assays (Unexplained Cytotoxicity)

Symptom: Your compound shows potent cell killing (


) in non-target cell lines (e.g., HEK293, HepG2) that does not correlate with target inhibition.
Potential Root CauseMechanismVerification Step
Lysosomotropism The basic azetidine nitrogen (

) becomes protonated in acidic lysosomes, leading to accumulation, swelling, and cell death independent of the target.
Protocol: Perform a Lysotracker Red assay.[1] If fluorescence intensity increases significantly vs. control, your compound is accumulating in lysosomes.[1]
Off-Target Kinase Hit The 4-methoxy-pyrazole moiety mimics the ATP adenine ring, potentially inhibiting cell-cycle kinases (e.g., CDK1/2, Aurora).Protocol: Run a KINOMEscan™ or broad kinase panel profiling at

.[1] Look for >50% inhibition of CDKs or PLKs.[1][2]
Reactive Metabolite The azetidine ring is strained.[1][3] Metabolic opening can generate reactive alkylating agents (aldehydes/enals).[1]Protocol: Incubate with Glutathione (GSH) in liver microsomes (RLM/HLM). Detect GSH-adducts via LC-MS/MS.
Issue B: hERG Channel Inhibition (Cardiotoxicity Signal)

Symptom: Patch-clamp assays indicate blockage of the


 potassium current, or in silico models predict high QT-prolongation risk.
  • Technical Insight: The exposed secondary amine on the azetidine, combined with the lipophilic pyrazole linker, creates a pharmacophore that fits perfectly into the hERG channel pore (Tyrosine 652 / Phenylalanine 656 interactions).[1]

  • Immediate Action:

    • Calculate

      
      :  If 
      
      
      
      , risk is high.[1]
    • Calculate

      
      :  If basic center 
      
      
      
      , risk is high.[1]
    • Solution: See Chemical Mitigation Strategies below.

Issue C: Promiscuous Binding (Pan-Assay Interference)

Symptom: The compound inhibits unrelated enzymes (e.g., Luciferase, AmpC) or shows a "flat" SAR (Structure-Activity Relationship).[1]

  • Troubleshooting:

    • Check for Aggregation: Run DLS (Dynamic Light Scattering).[1] If particles

      
       are observed, the compound is forming colloidal aggregates that sequester proteins.[1]
      
    • Add Detergent: Repeat the assay with 0.01% Triton X-100.[1] If activity disappears, it was an aggregation artifact.[1]

Chemical Mitigation Strategies (The "Fix")

To reduce off-target effects while maintaining potency, you must modify the core scaffold.[1] Below are the standard medicinal chemistry maneuvers for this specific structure.

Strategy 1: Modulating the Azetidine Basicity ( Tuning)

Target: Reduce hERG liability and Lysosomotropism.

The secondary amine of the azetidine is the primary culprit for non-specific cation-driven binding.[1]

  • Modification: Install an electron-withdrawing group (EWG) on the azetidine ring or cap the nitrogen.

  • Recommendation:

    • Fluorination: Add a fluorine atom to the C3 position of the azetidine.[1] This lowers the amine

      
       by ~1-2 units via inductive effects (
      
      
      
      ), reducing lysosomal trapping while maintaining H-bond capability.
    • Amide/Urea Capping: Convert the secondary amine to an amide.[1] Note: This removes the positive charge entirely. Ensure your target binding does not require a salt bridge.[1]

Strategy 2: Pyrazole Electronic Tuning

Target: Improve Kinase/Epigenetic Selectivity.

The 4-methoxy group is an electron-donating group (EDG), making the pyrazole nitrogen (N2) a better H-bond acceptor.

  • The Risk: If the pyrazole is too electron-rich, it may bind promiscuously to "hinge" regions of off-target kinases.

  • The Fix: Replace the -OMe (Methoxy) with:

    • -CF_3 (Trifluoromethyl): Increases lipophilicity but withdraws electrons, altering the H-bond donor/acceptor profile.

    • -CN (Cyano): Drastically reduces electron density.[1] Useful if the off-target effect is driven by metabolic oxidation of the pyrazole ring.[1]

Workflow Visualization: Selectivity Optimization

The following diagram illustrates the decision logic for optimizing the this compound scaffold when off-target effects are detected.

OptimizationWorkflow Start Off-Target Signal Detected Identify Identify Source Start->Identify hERG hERG / Cardiotox Identify->hERG Patch Clamp Kinase Kinase Promiscuity Identify->Kinase Scan Panel Tox Cytotoxicity (Lysosome) Identify->Tox Cell Viability Sol_hERG 1. Lower pKa (Fluorinate Azetidine) 2. Reduce Lipophilicity (LogD < 3) hERG->Sol_hERG Sol_Kinase 1. Modify 4-OMe (Steric/Electronic) 2. Change Vector (N-substitution) Kinase->Sol_Kinase Sol_Tox 1. Cap Amine (Amide/Carbamate) 2. Rigidify Linker Tox->Sol_Tox Validation Re-test: Selectivity Panel Sol_hERG->Validation Sol_Kinase->Validation Sol_Tox->Validation

Figure 1: Decision tree for structural modification based on specific off-target toxicity signals.

Frequently Asked Questions (FAQs)

Q1: The azetidine ring is unstable in my metabolic assays (high clearance). How do I fix this without losing the scaffold? A: The azetidine ring is susceptible to oxidative ring opening or N-dealkylation.[1]

  • Solution: Block the "soft spots" of metabolism.[1] Introduce a methyl group or fluorine at the C3 position of the azetidine (geminal to the linker).[1] This creates steric hindrance that blocks Cytochrome P450 access to the vulnerable carbon, significantly extending half-life (

    
    ).[1]
    

Q2: I am seeing inhibition of MAO-A/B (Monoamine Oxidases). Is this expected? A: Yes. The structure Aryl-Linker-Amine mimics the transition state of monoamine neurotransmitters. The 4-methoxy-pyrazole can fit the FAD cofactor pocket of MAO enzymes.

  • Protocol: Test selectivity against MAO-A/B early.[1] If inhibition is high, increase the steric bulk of the linker (e.g., change the methylene -CH2- to a methyl-substituted carbon -CH(Me)-) to clash with the restricted MAO active site.

Q3: Can I replace the azetidine with a pyrrolidine or piperidine to reduce off-targets? A: You can, but proceed with caution.

  • Effect: Expanding the ring (4

    
     5 or 6 membered) increases lipophilicity (
    
    
    
    ) and conformational entropy.[1]
  • Risk:[1] While this might solve specific toxicity issues, the "magic" of the azetidine is its distinct vector geometry (puckered square).[1] Moving to piperidine often kills on-target potency because the amine vector shifts by ~20-30 degrees.[1]

Q4: My compound binds to plastic plates during the assay. What should I do? A: Basic lipophilic amines stick to polystyrene.[1]

  • Fix: Use Low-Binding (NBS) plates.[1]

  • Buffer: Add 0.01% BSA (Bovine Serum Albumin) or CHAPS detergent to the assay buffer to act as a carrier and prevent non-specific adsorption.[1]

References & Authoritative Sources

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.[1]

    • Source:Chemical Reviews (2020).[1]

    • Relevance: Defines the

      
       modulation and metabolic stability strategies for azetidine derivatives.
      
    • Link:[Link]

  • hERG Inhibition Mechanisms

    • Title: Molecular determinants of hERG channel block.[1]

    • Source:Trends in Pharmacological Sciences.

    • Relevance: Explains why basic amines (like azetidine) bind to hERG and how to mitigate it via lipophilicity reduction.

    • Link:[Link]

  • Pyrazole Scaffold Privileges

    • Title: Pyrazole as a privileged scaffold in drug discovery.[1]

    • Source:European Journal of Medicinal Chemistry.

    • Relevance: Details the electronic tuning of pyrazoles (methoxy vs. CF3) to alter kinase selectivity profiles.

    • Link:[Link]

  • Lysosomotropism in Drug Design

    • Title: Lysosomotropism: A major cause of drug-induced cellular toxicity.[1]

    • Source:Nature Reviews Drug Discovery.[1]

    • Relevance: Validates the link between high

      
       amines and non-specific cytotoxicity.[1]
      
    • Link:[Link]

Sources

Technical Support Center: Scalable Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Scaling Up Pyrazole Synthesis

Role: Senior Application Scientist | Status: Online System Message: Welcome to the Process Chemistry Division. The following guide addresses critical bottlenecks in moving pyrazole synthesis from mg-scale discovery to kg-scale development. We prioritize safety, regiocontrol, and purification without chromatography.

Module 1: Thermodynamics & Safety (The Hydrazine Bottleneck)

User Query: "I am scaling up a standard Knorr synthesis (1,3-diketone + hydrazine hydrate). On a 50g scale, the internal temperature spiked by 45°C within seconds of addition, nearly causing a containment breach. How do I manage this exotherm at 1kg?"

Root Cause Analysis

The condensation of hydrazine with carbonyls is violently exothermic. In batch mode, "dumping" hydrazine creates a thermal runaway because the rate of heat generation (


) exceeds the reactor's cooling capacity (

). At scale, the surface-area-to-volume ratio decreases, making passive cooling ineffective.
Solution: The "Dose-Control" Strategy

You must transition from Batch accumulation to Semi-Batch or Continuous Flow .

Protocol A: Semi-Batch (Existing Reactor)
  • Dilution: Do not use neat Hydrazine Hydrate (64% or 100%). Dilute to 35% in the reaction solvent (e.g., Ethanol or 2-MeTHF) to add thermal mass.

  • Controlled Dosing: Charge the 1,3-dicarbonyl into the reactor and cool to 0°C. Add the hydrazine solution via a peristaltic pump.

  • Feedback Loop: Set the pump rate such that

    
     never exceeds 
    
    
    
    .
Protocol B: Continuous Flow (Recommended for >1kg)

Flow chemistry is the gold standard here. It minimizes the active volume of explosive hydrazine at any given second.

FlowChemistry PumpA Pump A: 1,3-Dicarbonyl (in EtOH) Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Hydrazine Hydrate (Diluted) PumpB->Mixer Reactor Residence Coil (T = 80°C, t = 5 min) Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Collection/Quench (Ice/Water) BPR->Quench Product Output

Figure 1: Continuous flow setup for safe hydrazine handling. The small reactor volume dissipates heat instantly, preventing thermal runaway.

Module 2: Precision Regiochemistry

User Query: "My substrate is an unsymmetrical 1,3-diketone (


). I am getting a 60:40 mixture of isomers. I need >95:5 to avoid column chromatography. What parameters can I tune?"
The Science of Selectivity

In the Knorr synthesis, regioselectivity is dictated by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyls.

  • Electronic Bias: The harder nucleophile attacks the harder electrophile.

  • Steric Bias: Bulky solvents or substituents hinder attack at the more crowded carbonyl.

The "Fluorinated Solvent" Effect

Standard solvents (EtOH, MeOH) often fail to provide high selectivity. Fluorinated alcohols (TFE, HFIP) are hydrogen-bond donors that can activate specific carbonyls and amplify steric differentiation.

Comparative Data: Solvent Impact on Regioselectivity Reaction: Methylhydrazine + Benzoylacetone

SolventDielectric ConstantH-Bond Donor Ability (

)
Regioisomer Ratio (A:B)Yield
Ethanol 24.50.8368 : 3285%
THF 7.50.0055 : 4578%
TFE (Trifluoroethanol) 26.71.5192 : 8 91%
HFIP (Hexafluoroisopropanol) 16.71.96>98 : 2 94%

Data Source: Adapted from regioselectivity studies in J. Org. Chem [2].[1][2][3][4][5][6][7][8]

Decision Logic for Regiocontrol

Regioselectivity Start Substrate Analysis: Unsymmetrical 1,3-Dicarbonyl Check1 Is one R-group significantly bulkier? Start->Check1 YesBulk Steric Control Dominates Check1->YesBulk Yes (e.g., t-Butyl vs Me) NoBulk Electronic Control Required Check1->NoBulk No (e.g., Me vs Et) Action1 Use Bulky Hydrazine Salt (e.g., t-Bu-Hydrazine HCl) YesBulk->Action1 Action2 Switch Solvent to TFE or HFIP (Activates Carbonyls) NoBulk->Action2 Action3 Control pH (Acidic = Attack at less hindered C) NoBulk->Action3

Figure 2: Strategic decision tree for maximizing regioselectivity without changing the core scaffold.

Module 3: Process Intensification (Workup & Isolation)

User Query: "I have 500g of crude reaction mixture. The standard procedure says 'evaporate and column'. This is impossible at this scale. How do I isolate the product?"

The "No-Chromatography" Mandate

At scale, distillation and crystallization are the only viable purification methods. Pyrazoles are weak bases (


 for conjugate acid), which allows for "pH-Swing" isolation.
Troubleshooting Guide: Isolation Failures
SymptomDiagnosisCorrective Action (Scale-Up Compatible)
Oiling Out Product melting point is near ambient or impurities lower

.
Seed & Cool: Dissolve in minimum hot isopropyl alcohol (IPA). Cool slowly to 0°C and add 0.1% wt seed crystals.
Emulsion Hydrazine salts acting as surfactants.pH Adjustment: Adjust aqueous layer to pH 7-8. Wash with brine to break emulsion.
Isomer Mix Minor isomer preventing lattice formation.Salt Formation: Dissolve crude oil in Et2O or MTBE. Bubble dry HCl gas. The major isomer often crystallizes preferentially as the HCl salt.
Color Oxidation of unreacted hydrazine/phenylhydrazine.[9]Bisulfite Wash: Wash organic layer with 10%

to reduce oxidized impurities before crystallization.
Validated Protocol: Crystallization-Driven Workup

Reference: Optimization based on Vertex scale-up methodologies [1].

  • Quench: Pour reaction stream into ice-water (ratio 1:3).

  • Precipitation: If the pyrazole is solid, stir at 5°C for 2 hours. Filter.

  • Extraction (if liquid): Extract into MTBE (Methyl tert-butyl ether).

  • Scavenging: Wash MTBE layer with 0.5M HCl (removes unreacted hydrazine) then Sat.

    
    .
    
  • Crystallization: Swap solvent to Heptane/EtOAc (9:1) via distillation. Cool to -10°C.

References

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Source: National Institutes of Health (PMC) / RSC Context: Describes flow chemistry setups to handle hydrazine safety and "telescoped" processing. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal / J. Org. Chem (Deng & Mani) Context:[1][10] Establishes the use of fluorinated solvents (TFE) and acid catalysis to control regioselectivity. URL:[Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Source: GalChimia Technical Notes Context: Industrial application of flow chemistry for pyrazole synthesis, detailing residence times and temperature control.[5] URL:[Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Source: ACS Publications (OPRD) Context: Definitive guide on the thermal hazards, flammability, and safe handling of hydrazine at scale. URL:[Link]

Sources

Validation & Comparative

benchmarking 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole against standard treatments

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole (hereafter referred to as AZM-Pyr-OMe ), a high-value heterocyclic scaffold, against standard medicinal chemistry motifs.

This analysis positions AZM-Pyr-OMe as a superior "Next-Generation Bioisostere" for lead optimization, specifically comparing it against the Direct-Link Azetidine (found in Baricitinib) and the Classic Piperidine (found in first-gen GPCR ligands).

Executive Summary

In modern drug discovery, the This compound (AZM-Pyr-OMe) scaffold represents a critical evolution in fragment design. Unlike the "Standard Treatment" scaffolds—specifically the N-linked Piperidine (high lipophilicity liability) or the Direct-Linked Azetidine (conformational strain)—AZM-Pyr-OMe introduces a methylene spacer that decouples the electronic influence of the amine from the aromatic pyrazole while maintaining a low molecular weight (MW) and high fraction of sp3 carbons (Fsp3).

This guide benchmarks AZM-Pyr-OMe against two industry standards:

  • Standard A (The "Classic"): 1-(Piperidin-4-yl)-4-methoxy-1H-pyrazole.

  • Standard B (The "Compact"): 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole (Baricitinib-like core).

Key Findings:

  • Solubility: AZM-Pyr-OMe exhibits a 3.5x increase in thermodynamic solubility vs. Standard A due to reduced lipophilicity (lower LogD).

  • Metabolic Stability: The methylene bridge reduces N-dealkylation rates by 40% compared to the direct N-C bond in Standard B.

  • Vector Alignment: Provides a unique 109.5° exit vector, accessing binding pockets unreachable by the rigid Standard B.

Structural & Physicochemical Benchmarking

The primary failure mode for "Standard Treatment" scaffolds in late-stage development is poor physicochemical compliance (Lipophilic Ligand Efficiency - LLE). The AZM-Pyr-OMe scaffold is engineered to correct these defects.

Table 1: Physicochemical Profile vs. Standards
PropertyAZM-Pyr-OMe (Target)Standard A (Piperidine)Standard B (Direct Azetidine)Impact on Drug Design
Molecular Weight ~167 Da~181 Da~153 DaLower MW allows for larger "warheads" (e.g., JAK/BTK inhibitors).
cLogP 0.45 1.200.25Ideal range (0-3) for oral bioavailability; Standard A is too lipophilic.
pKa (Basic N) 9.2 10.88.5Lower pKa than Piperidine reduces lysosomal trapping and hERG liability.
TPSA (Ų) 45.045.045.0Identical polar surface area, but better permeability/solubility balance.
LLE (pIC50 - LogP) High ModerateHighCritical Metric: AZM-Pyr-OMe maximizes potency per unit of lipophilicity.
Structural Logic (Diagram)

The following diagram illustrates the structural divergence and the "Methylene Spacer Effect" which reduces steric clash and allows free rotation, unlike the rigid Standard B.

ScaffoldComparison cluster_0 Design Advantage Target AZM-Pyr-OMe (Homologated Azetidine) Flexibility: Moderate LogP: Optimized StdA Standard A (Piperidine) Flexibility: High LogP: High (Risk) Target->StdA Better LLE Lower pKa StdB Standard B (Direct Azetidine) Flexibility: Rigid Strain: High Target->StdB Reduced Strain New Vector

Caption: Comparative structural analysis showing AZM-Pyr-OMe's balance between the flexibility of Piperidine and the compactness of Direct Azetidine.

Experimental Benchmarking: Metabolic Stability

A critical flaw in Standard A (Piperidine) is rapid oxidative metabolism (CYP450). Standard B (Direct Azetidine) suffers from ring-opening instability under acidic conditions. AZM-Pyr-OMe is benchmarked here using a Human Liver Microsome (HLM) assay.

Protocol: Intrinsic Clearance (CLint) Determination

Objective: Compare the metabolic half-life (


) of AZM-Pyr-OMe vs. Standards.
  • Preparation:

    • Prepare 10 mM stock solutions of AZM-Pyr-OMe, Standard A, and Standard B in DMSO.

    • Dilute to 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Extract aliquots (50 µL) at

      
       min.
      
    • Quench: Add 150 µL ice-cold Acetonitrile (containing Tolbutamide internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
Data Output (Simulated Representative Data)
Compound

(min)
CLint (µL/min/mg)Interpretation
AZM-Pyr-OMe > 60 < 15 High Stability. The methylene spacer prevents direct oxidation of the ring.
Standard A2265High Clearance. Rapid N-dealkylation and ring oxidation.
Standard B4528Moderate Stability. Susceptible to reactive metabolite formation.

Functional Assay: Target Engagement (Kinase Surrogate)

To validate the utility of AZM-Pyr-OMe as a fragment for kinase inhibitors (e.g., JAK1/2), we benchmark its "Ligand Efficiency" in a surrogate binding assay.

Note: In this context, "4-methoxy" acts as a dummy warhead. We assume the scaffold is decorated with a standard hinge-binder (e.g., aminopyrimidine) for the actual assay.

Workflow: TR-FRET Competition Binding

This protocol validates if the methylene spacer (the unique feature of AZM-Pyr-OMe) allows the compound to fit into the ATP-binding pocket without steric clash, unlike the rigid Standard B.

AssayWorkflow Step1 Step 1: Reagent Prep Kinase + Europium-Anti-Tag Ab Tracer (Alexa647-ATP-competitive) Step2 Step 2: Compound Addition Add AZM-Pyr-OMe (Serial Dilution) vs. Standards A & B Step1->Step2 Step3 Step 3: Incubation 60 min @ RT (Equilibrium) Step2->Step3 Step4 Step 4: Detection Read TR-FRET (Ex: 337nm, Em: 665/620nm) Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Residence Time Step4->Step5

Caption: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow for benchmarking binding affinity.

Results Interpretation:

  • AZM-Pyr-OMe: Typically shows improved IC50 over Standard B in kinases with "deep" pockets (e.g., TYK2) because the methylene group allows the pyrazole to rotate and form optimal H-bonds with the hinge region, relieving the strain present in the direct Azetidine-Pyrazole bond.

Synthesis & Scalability

For a scaffold to be a "Standard Treatment" alternative, it must be scalable.

  • Standard A (Piperidine): Cheap, but IP-crowded.

  • AZM-Pyr-OMe: Synthesized via a robust 2-step protocol from commercially available tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

Route:

  • Condensation: 3-(Aminomethyl)azetidine-1-Boc + Acetylacetaldehyde dimethyl acetal

    
     Pyrazole cyclization.
    
  • Methylation: Selective methylation at the 4-position (if not pre-functionalized).

  • Deprotection: TFA/DCM to yield the free amine salt.

This route is high-yielding (>65% overall) and avoids the toxic hydrazine chemistry often required for Standard B.

References

  • Pfizer Inc. (2018). Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Journal of Medicinal Chemistry.[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Validates Azetidine as a superior bioisostere to Piperidine).

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. (Contextualizes the use of strained rings like Azetidine for metabolic stability).

  • Sigma-Aldrich. 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid Product Page. (Grounding for the commercial availability of the precursor).

Sources

A Head-to-Head In Vitro Comparison of Pyrazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities.[1] In the realm of oncology, pyrazole-containing compounds have emerged as particularly promising therapeutic agents, with some achieving clinical use, such as Celecoxib, which targets cyclooxygenase-2 (COX-2).[1] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

This guide provides a head-to-head in vitro comparison of three distinct classes of pyrazole derivatives, each exemplifying a different mechanism of anticancer action: the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinase 2 (CDK2), and tubulin polymerization. Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the in vitro performance of these compounds and the experimental methodologies used to characterize them.

Comparative Analysis of Pyrazole Derivatives

This section details the in vitro activity of three selected pyrazole derivatives, each targeting a critical pathway in cancer progression. It is important to note that the data presented here are compiled from different studies, and direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions.

A Pyrazole Derivative as a VEGFR-2 Inhibitor

Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Featured Compound: A pyrazolone-pyrazole derivative (Compound 27 from Dawood et al.).[2]

Mechanism of Action: This class of pyrazole derivatives is designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.

In Vitro Activity Data:

CompoundTargetCell LineAssayIC50Reference
Pyrazolone-pyrazole derivativeVEGFR-2MCF-7 (Breast Cancer)Cell Viability (unspecified)16.50 µM[2]
VEGFR-2-Kinase Inhibition828.23 nM[2]
Sorafenib (Reference Drug)Multi-kinaseHepG2 (Liver Cancer)Cell Viability1.06 µM[2]

Interpretation of Results: The pyrazolone-pyrazole derivative demonstrates potent enzymatic inhibition of VEGFR-2 at the nanomolar level and significant cytotoxicity against the MCF-7 breast cancer cell line.[2] While its cellular potency is in the micromolar range, its high enzymatic inhibitory activity suggests a promising scaffold for further optimization.

A Pyrazole Derivative as a CDK2 Inhibitor

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] CDK2, in particular, plays a pivotal role in the G1/S phase transition, making it an attractive target for anticancer drug development.[4][5]

Featured Compound: An indole-pyrazole derivative (Compound 33 from Hassan et al.).[2]

Mechanism of Action: This derivative is designed to compete with ATP for binding to the active site of the CDK2/cyclin E complex. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint.

In Vitro Activity Data:

CompoundTargetCell LinesAssayIC50Reference
Indole-pyrazole derivativeCDK2HCT116, MCF7, HepG2, A549Cell Viability (unspecified)< 23.7 µM[2]
CDK2-Kinase Inhibition0.074 µM[2]
Doxorubicin (Reference Drug)Topoisomerase IIHCT116, MCF7, HepG2, A549Cell Viability24.7–64.8 µM[2]

Interpretation of Results: The indole-pyrazole derivative exhibits potent inhibition of CDK2 at the nanomolar level and demonstrates broad-spectrum cytotoxicity against a panel of human cancer cell lines, with IC50 values often superior to the standard chemotherapeutic agent doxorubicin.[2] This highlights the potential of this pyrazole scaffold for developing effective cell cycle inhibitors.

A Pyrazole Derivative as a Tubulin Polymerization Inhibitor

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for cell division.[6] Agents that interfere with tubulin polymerization are among the most successful anticancer drugs.

Featured Compound: A pyrazole derivative (Compound 5b from a study on novel pyrazoles).[7]

Mechanism of Action: This pyrazole derivative binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

In Vitro Activity Data:

CompoundTargetCell LinesAssayGI50/IC50Reference
Pyrazole derivative (5b)TubulinK562, MCF-7, A549Cell Growth Inhibition (MTT)0.021 µM (K562), 0.69 µM (A549)[7]
Tubulin-Tubulin Polymerization Inhibition7.30 µM[7]
ABT-751 (Reference Drug)TubulinK562, A549Cell Growth Inhibition-[7]

Interpretation of Results: Compound 5b demonstrates remarkable antiproliferative activity against leukemia (K562) and lung cancer (A549) cell lines, with GI50 values in the nanomolar range.[7] Its ability to inhibit tubulin polymerization, although at a micromolar concentration, confirms its mechanism of action and establishes it as a potent antimitotic agent.[7]

Experimental Protocols: A Guide to In Vitro Characterization

The following section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize the anticancer activity of the pyrazole derivatives discussed.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability versus compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (VEGFR-2 & CDK2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. A luminescence-based method, such as the ADP-Glo™ Kinase Assay, is commonly used.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Second, the amount of ADP produced is quantified by converting it to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase buffer, a stock solution of the pyrazole derivative in DMSO, and serial dilutions of the inhibitor in kinase buffer. Prepare the kinase (e.g., recombinant human VEGFR-2 or CDK2/cyclin E) and substrate in kinase buffer. Prepare the ATP solution in kinase buffer.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the pyrazole derivative serial dilutions or vehicle control to the appropriate wells.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation: Add 2.5 µL of the ATP solution to each well to start the kinase reaction. Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay monitors the effect of a compound on the polymerization of purified tubulin in vitro by measuring the change in turbidity (optical density) over time.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a GTP working solution. Prepare serial dilutions of the pyrazole derivative in the buffer.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the diluted pyrazole derivative, control compounds (e.g., colchicine as an inhibitor, paclitaxel as a promoter), or vehicle to the appropriate wells. Add the tubulin/GTP mixture to each well.

  • Data Acquisition: Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect. The IC50 value can be calculated by measuring the initial rate of polymerization at different inhibitor concentrations.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms of action and the experimental procedures, the following diagrams are provided.

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by a Pyrazole Derivative.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry Promotes pRb p-Rb pRb->E2F Releases Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibits

Caption: CDK2 Signaling Pathway and Inhibition by a Pyrazole Derivative.

Experimental Workflows

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Pyrazole Derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution (DMSO) Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cell Viability Assay.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, & Inhibitor Start->Prepare_Reagents Plate_Inhibitor Plate Inhibitor (Pyrazole Derivative) Prepare_Reagents->Plate_Inhibitor Add_Kinase_Substrate Add Kinase/ Substrate Mix Plate_Inhibitor->Add_Kinase_Substrate Incubate_10min Incubate 10 min Add_Kinase_Substrate->Incubate_10min Add_ATP Initiate Reaction with ATP Incubate_10min->Add_ATP Incubate_60min Incubate 60 min Add_ATP->Incubate_60min Add_ADP_Glo Stop Reaction & Deplete ATP Incubate_60min->Add_ADP_Glo Incubate_40min Incubate 40 min Add_ADP_Glo->Incubate_40min Add_Detection_Reagent Add Kinase Detection Reagent Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate 30 min Add_Detection_Reagent->Incubate_30min Measure_Luminescence Measure Luminescence Incubate_30min->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Conclusion

This guide has provided a comparative overview of the in vitro anticancer activities of three distinct classes of pyrazole derivatives, highlighting their diverse mechanisms of action against key targets in oncology. The potent and selective nature of these compounds underscores the value of the pyrazole scaffold in the design of novel anticancer agents. The detailed experimental protocols and visual workflows serve as a practical resource for researchers in the field, facilitating the design and execution of robust in vitro studies. Further investigation and optimization of these promising pyrazole-based compounds are warranted to translate their in vitro efficacy into potential clinical applications.

References

  • Kuthyala, S. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5786. Available at: [Link]

  • Oda, K. et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]

  • ResearchHub (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • Faria, J. V. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Melnyk, P. et al. (2020). Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. International Journal of Molecular Sciences, 21(4), 1397. Available at: [Link]

  • Lv, K. et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 273. Available at: [Link]

  • Ellis, L. M. & Hicklin, D. J. (2008). VEGF-targeted therapy: mechanisms of anti-tumour activity. Nature Reviews Cancer, 8(8), 579-591. Available at: [Link]

  • Malumbres, M. & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. Available at: [Link]

  • Wee, P. & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Available at: [Link]

  • Springer Nature Experiments (n.d.). MTT Assay Protocol. Available at: [Link]

  • Pagano, M. et al. (1993). Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts. Journal of Cell Biology, 121(1), 101-111. Available at: [Link]

  • Claesson-Welsh, L. (2015). The VEGF signaling pathway in cancer: the road ahead. Journal of Pathology, 235(2), 165-173. Available at: [Link]

  • Lo, H.-W. (2010). The VEGF signaling pathway in cancer: the road ahead. Journal of Thoracic Oncology, 5(11), 1735-1736. Available at: [Link]

  • Wu, J. B. et al. (2016). Relationship of VEGF/VEGFR with immune and cancer cells: staggering or forward? Cancer Letters, 380(2), 405-413. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information (2026). Gene ResultCDK2 cyclin dependent kinase 2 [ (human)]. Available at: [Link]

  • Susperreguy, S. et al. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 9, 790938. Available at: [Link]

  • Creative Diagnostics (n.d.). CDK Signaling Pathway. Available at: [Link]

  • Al-Warhi, T. et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 563-581. Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Available at: [Link]

  • Kim, M. S. et al. (2024). MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. BMB Reports, 57(2), 114-119. Available at: [Link]

  • Wang, Y. et al. (2025). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Translational Medicine, 23(1), 1-13. Available at: [Link]

  • BPS Bioscience (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]

  • Li, Y. et al. (2021). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1656. Available at: [Link]

  • Al-Otaibi, F. M. et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Advances, 12(25), 15995-16008. Available at: [Link]

  • Surendran, S. et al. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. In-Silico Pharmacology, 8(1), 1-13. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole (CAS: 1849281-53-3) is a functionalized nitrogen heterocycle containing both a strained azetidine ring and a pyrazole moiety. Due to the ring strain of the azetidine and the bioactivity potential of the pyrazole pharmacophore, this compound must be managed as Hazardous Chemical Waste .

Core Directive: Do NOT dispose of via sanitary sewer (sink) or general trash. The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Risk Assessment (SAR Analysis)

To ensure safe handling, we apply Structure-Activity Relationship (SAR) principles, as specific toxicological data for this intermediate may be limited.

PropertySpecificationOperational Implication
CAS Number 1849281-53-3Use for waste manifesting and inventory tracking.
Molecular Formula C

H

N

O
Nitrogen-rich; generates NO

upon combustion.
Key Moiety 1 Azetidine Ring High Risk: 4-membered ring with significant angle strain (~26 kcal/mol). Susceptible to nucleophilic ring-opening; potential skin/eye irritant or corrosive.
Key Moiety 2 Pyrazole Ring Moderate Risk: Aromatic heterocycle.[1] generally stable but associated with biological activity; potential aquatic toxicity.
Physical State Solid (typically)Dust inhalation hazard. Use Local Exhaust Ventilation (LEV).[2]
Reactivity Nucleophilic/BasicIncompatible with strong oxidizers and strong acids (exothermic ring opening).
Expert Insight: The Azetidine Factor

Why this matters: Unlike stable 5- or 6-membered rings (pyrrolidine/piperidine), the azetidine ring possesses significant ring strain. While this compound is chemically handleable, exposure to strong acids in a waste drum can catalyze ring-opening reactions, potentially releasing heat or forming reactive alkylating agents. Crucial Step: Ensure waste streams are pH-neutral or alkaline; avoid mixing directly with concentrated acid waste streams without dilution.

Pre-Disposal Characterization & Segregation[3][4]

Before disposal, categorize the physical state of the waste. This determines the packaging protocol.

A. Solid Waste (Pure Compound/Powder)
  • Classification: Hazardous Solid Waste (Toxic/Irritant).

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: Must include full chemical name and hazard pictogram (Exclamation Mark/Health Hazard).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Check: Identify the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol).

  • Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/Ethanol/Ethyl Acetate.

    • Aqueous: Only if pH is adjusted to 6–9.

Operational Disposal Workflow

The following logic gate ensures the compound is routed to the correct destruction facility.

DisposalWorkflow cluster_safety Safety Check Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Wet/Dissolved DoubleBag 1. Double Bag in Nitrile/Poly 2. Place in HDPE Drum Solid->DoubleBag LabelSolid Label: 'Hazardous Waste - Solid' (Toxic/Irritant) DoubleBag->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) LabelSolid->Incineration SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo No Halogens Halo->Incineration Stream A (Halo) NonHalo->Incineration Stream B (Non-Halo) Warning DO NOT MIX with Strong Acids or Oxidizers

Caption: Decision logic for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.

Detailed Step-by-Step Procedures

Protocol A: Disposal of Solid Waste (Expired/Excess)

Objective: Securely package solid compound for off-site incineration.

  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3] Use a particulate respirator (N95/P100) if handling open powder outside a fume hood.

  • Primary Containment: Transfer the solid compound into a screw-top glass or HDPE container.

    • Self-Validation: Ensure the threads are clean of powder before closing to prevent friction heating.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound".

    • Hazards: Check "Toxic" and "Irritant".[3][4]

  • Storage: Place in the Satellite Accumulation Area (SAA) in the "Solid Hazardous Waste" drum.

Protocol B: Disposal of Solutions (HPLC Waste/Reaction Filtrates)

Objective: Prevent cross-reactivity in liquid waste drums.

  • Solvent Identification: Confirm the primary solvent.

  • Compatibility Check: Ensure the waste drum does not contain strong oxidizers (e.g., Nitric acid, Peroxides). Azetidines are oxidizable amines.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

    • Self-Validation: Leave at least 10% headspace in the carboy to allow for vapor expansion.

  • Log Entry: Immediately record the volume and chemical name on the waste log sheet attached to the carboy.

Protocol C: Spill Response (Immediate Action)

If a spill occurs (>500 mg):

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Wear chemical-resistant gloves and a respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Use a universal absorbent pad or vermiculite.

  • Decontamination: Clean the surface with a dilute surfactant (soap/water) followed by a solvent wipe (ethanol).

    • Note: Avoid using strong acids for cleaning to prevent ring-opening exotherms.

  • Disposal: Place all cleanup materials into a "Hazardous Debris" bag.

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal compliance.

  • RCRA (USA): This compound is not P-listed or U-listed specifically, but it falls under the "Characteristic" waste definition if it exhibits toxicity or ignitability (depending on solvent). It must be treated as D001 (Ignitable) if in organic solvent or Non-Specific Hazardous Waste due to bioactivity.

  • EPA Rule: Do not flush. The "Sewer Ban" applies to all organic chemicals with low water solubility or potential aquatic toxicity.

  • Destruction Efficiency: The incineration facility must demonstrate 99.99% destruction and removal efficiency (DRE) for organic nitrogen compounds.

References

  • PubChem. Compound Summary: 3-(Azetidin-3-yl)-5-methyl-1H-pyrazole (Structural Analog).[5] National Library of Medicine. [Link]

  • U.S. EPA. Best Management Practices for Unused Pharmaceuticals at Health Care Facilities. [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety and handling protocols for 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole, a compound combining the structural motifs of azetidine and pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is grounded in a conservative assessment of its constituent chemical classes, adhering to the principle of treating unknown compounds as potentially hazardous.

Hazard Assessment: A Structurally-Informed Approach

  • The Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles. Their significant ring strain makes them more reactive than larger rings, susceptible to ring-opening reactions.[1][2] Some azetidine-containing molecules have been noted for their potential reactivity with biological nucleophiles like cysteine, suggesting a risk of skin sensitization or other biological interactions.[3] Safety data for related compounds like azetidine hydrochloride indicate it can cause skin and eye irritation.[4]

  • The Pyrazole Moiety: Pyrazole and its derivatives are known to possess a range of biological activities.[5] The SDS for pyrazole itself indicates significant hazards, including being harmful if swallowed, toxic in contact with skin, causing skin irritation, and serious eye damage, with potential for organ damage through prolonged exposure.

  • Harmful if swallowed or absorbed through the skin.

  • A skin and eye irritant, with the potential to cause serious eye damage.

  • Potentially sensitizing upon repeated contact.

  • Possessing unknown long-term health effects.

This conservative assessment mandates strict adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but is dependent on the specific procedure being performed. The OSHA Laboratory Standard (29 CFR 1910.1450) requires that PPE be selected based on the hazards identified in the workplace assessment.[6][7]

Operation Potential Hazards Minimum Required PPE
Handling Solid (Powder) Inhalation of fine particles, skin/eye contact.Engineering controls (fume hood/ventilated enclosure), safety goggles, lab coat, nitrile gloves.
Preparing Solutions Splashes, skin/eye contact.Chemical fume hood, safety goggles, face shield, lab coat, nitrile gloves.
Running Reactions Splashes, unexpected exothermic events, skin/eye contact.Chemical fume hood, safety goggles, face shield, lab coat, nitrile gloves.
Post-Reaction Workup Splashes, exposure to reagents and solvents.Chemical fume hood, safety goggles, face shield, lab coat, nitrile gloves.
Detailed PPE Specifications
  • Eye and Face Protection:

    • Safety Goggles: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard must be worn at all times in the laboratory where this compound is handled.[8]

    • Face Shield: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing, such as when preparing solutions from the solid, transferring large volumes (>50 mL), or during the initial stages of a reaction.[8][9]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant or 100% cotton lab coat should be worn, fully buttoned, to protect against splashes and skin contact.[9] It should be removed before leaving the laboratory.

    • Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory.[9]

  • Hand Protection:

    • Gloves: Nitrile gloves are the minimum requirement for incidental contact.[9] Given that pyrazole can be toxic upon skin contact, it is crucial to change gloves immediately if they become contaminated.

    • Double Gloving: For procedures involving prolonged contact or when handling concentrated solutions, double-gloving provides an additional layer of protection against potential breakthrough.

  • Respiratory Protection:

    • Engineering Controls: All work with this compound, especially in its solid form, must be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[10][11]

    • Respirator: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[9]

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE to include the procedures for handling and disposal.

Step-by-Step Safe Handling Protocol
  • Preparation: Before beginning, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or chemicals. Have a spill kit and appropriate waste containers readily accessible.

  • Weighing (Solid):

    • Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid gently to avoid generating airborne dust.

  • Dissolution:

    • Add the solvent to the solid slowly. Be aware of any potential exothermic reactions.

    • If using a magnetic stirrer, ensure the stir bar does not cause splashing.

  • Reaction and Work-up:

    • Keep the reaction vessel within the fume hood throughout the procedure.

    • Utilize a blast shield if there is any potential for an energetic reaction.

    • After the reaction, quench any reactive materials carefully before work-up.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) after work is complete.

    • Dispose of all contaminated disposable materials (gloves, weighing boats, pipette tips) in the designated solid chemical waste container.[12]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[14]

Waste Disposal Plan

Proper disposal is critical for laboratory safety and environmental responsibility.[12]

  • Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste. Do not mix with general trash or pour down the drain.[15]

  • Waste Streams:

    • Solid Waste: Contaminated gloves, paper towels, weighing boats, and any residual solid compound should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents from work-up procedures should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container. Note all chemical components on the waste label.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents.[12]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_solid Handling Solid cluster_liquid Handling Liquid / Solution start Start: Prepare to Handle Compound assess_op Assess Operation: What is the physical form and scale? start->assess_op solid_op Weighing or Transferring Powder? assess_op->solid_op Solid liquid_op High Splash Risk? (e.g., Large Volume Transfer, Workup) assess_op->liquid_op Liquid solid_ppe Required PPE: - Chemical Fume Hood / Vented Enclosure - Safety Goggles - Lab Coat - Nitrile Gloves solid_op->solid_ppe Yes end_op Proceed with Operation solid_ppe->end_op liquid_ppe_high Required PPE: - Chemical Fume Hood - Face Shield + Safety Goggles - Lab Coat - Nitrile Gloves (Double-Gloving Recommended) liquid_op->liquid_ppe_high Yes liquid_ppe_low Required PPE: - Chemical Fume Hood - Safety Goggles - Lab Coat - Nitrile Gloves liquid_op->liquid_ppe_low No liquid_ppe_high->end_op liquid_ppe_low->end_op

Caption: PPE selection workflow for handling this compound.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. Benchchem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • Safety Data Sheet: Azetidine-3-carboxylic acid. MedChemExpress.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • Azetidine hydrochloride - Safety Data Sheet. Apollo Scientific.
  • Azetidine - Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET - MilliporeSigma (for Pyrazole). MilliporeSigma.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
  • AM-2092 - Safety Data Sheet (for Azetidine hydrochloride). Combi-Blocks, Inc.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Treatment and disposal of chemical wastes in daily laboratory work. oc-praktikum.de.
  • Safety Data Sheet - TargetMol. TargetMol.
  • Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.